Product packaging for Ribocil-C Racemate(Cat. No.:)

Ribocil-C Racemate

Cat. No.: B1150394
M. Wt: 419.5
InChI Key: UVDVCDUBJWYRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribocil-C Racemate is the racemate of Ribocil-C. Ribocil-C is a highly selective inhibitor of bacterial riboflavin riboswitches.

Properties

Molecular Formula

C₂₁H₂₁N₇OS

Molecular Weight

419.5

IUPAC Name

2-[1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one

InChI

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)

InChI Key

UVDVCDUBJWYRJW-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=O)C=C(N4)C5=CC=CS5

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Structural Nuances of FMN Riboswitch Inhibitors: Ribocil-A, Ribocil-B, and Ribocil-C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The flavin mononucleotide (FMN) riboswitch, a key regulator of riboflavin biosynthesis in many pathogenic bacteria, has emerged as a promising target for novel antibacterial agents. The Ribocil family of synthetic small molecules has demonstrated potent and selective inhibition of this riboswitch, offering a new avenue for combating antibiotic resistance. This technical guide provides a detailed examination of the structural differences between three key members of this family: Ribocil-A, Ribocil-B, and Ribocil-C. Understanding these distinctions is paramount for the rational design and development of next-generation riboswitch inhibitors.

Core Structural Differences and Stereochemistry

Ribocil is a racemic mixture composed of two enantiomers: Ribocil-A and Ribocil-B. The biological activity of the mixture is almost exclusively attributed to Ribocil-B, the (S)-enantiomer, which is a potent binder of the FMN riboswitch. In contrast, Ribocil-A, the (R)-enantiomer, exhibits significantly weaker binding and consequently lacks substantial antibacterial activity.[1][2]

The critical difference lies in the stereochemistry at the chiral center of the piperidine ring. This single stereochemical inversion dramatically alters the three-dimensional orientation of the substituent groups, profoundly impacting the molecule's ability to fit within the intricate binding pocket of the FMN riboswitch aptamer domain.

Ribocil-C is a structurally optimized analog of Ribocil designed for enhanced potency. The key modification in Ribocil-C is the replacement of the 2-(methylamino)pyrimidine moiety found in Ribocil-A and -B with a 1-(2-pyrimidinyl)-1H-imidazol-4-yl)methyl group. This alteration modifies the electronic and steric properties of the molecule, leading to improved interactions with the riboswitch.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters for Ribocil-A, Ribocil-B, and the parent racemic mixture, Ribocil.

CompoundStereochemistryBinding Affinity (Kd) to E. coli FMN Riboswitch AptamerMinimum Inhibitory Concentration (MIC) vs. E. coli50% Effective Concentration (EC50) for GFP Expression Inhibition
Ribocil-A (R)-enantiomer≥ 10,000 nM[2]≥ 64 µg/ml[2]Not Applicable
Ribocil-B (S)-enantiomer6.6 nM[2]1 µg/ml[2]Not Applicable
Ribocil (racemic) Mixture of (R) and (S)13 nM[3]Not Reported0.3 µM[3]
Ribocil-C (S)-enantiomer~4.1 nM[4]Not ReportedNot Reported

Signaling Pathway and Mechanism of Action

Ribocil compounds function by mimicking the natural ligand, FMN, and binding to the aptamer domain of the FMN riboswitch. This binding event stabilizes a conformation of the riboswitch that sequesters the ribosome binding site (RBS) within the expression platform, thereby inhibiting the translation of the downstream mRNA. This ultimately leads to a depletion of essential enzymes for riboflavin biosynthesis, resulting in bacterial growth inhibition.

FMN_Riboswitch_Signaling cluster_no_ligand Apo State (Low FMN) cluster_ligand Holo State (High FMN or Ribocil) RBS_exposed Ribosome Binding Site (RBS) Exposed Translation_ON Translation ON RBS_exposed->Translation_ON Ribosome Binding Ligand FMN or Ribocil Aptamer Aptamer Domain Ligand->Aptamer Binding RBS_sequestered RBS Sequestered Aptamer->RBS_sequestered Conformational Change Translation_OFF Translation OFF RBS_sequestered->Translation_OFF

FMN Riboswitch Regulation

Experimental Protocols

FMN Riboswitch Binding Affinity Determination (Fluorescence Quenching Assay)

This protocol describes a method to determine the binding affinity (Kd) of Ribocil compounds to the FMN riboswitch aptamer, leveraging the intrinsic fluorescence of FMN.

Methodology:

  • RNA Preparation: The E. coli FMN riboswitch aptamer RNA is synthesized by in vitro transcription and purified.

  • Binding Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

  • Assay Setup: A constant concentration of the FMN riboswitch aptamer is incubated with a known concentration of FMN in the binding buffer.

  • Titration: Increasing concentrations of the Ribocil compound (A, B, or C) are titrated into the RNA-FMN solution.

  • Fluorescence Measurement: The fluorescence of FMN is measured after each addition of the Ribocil compound. The binding of FMN to the aptamer quenches its fluorescence. Competitive binding by the Ribocil compound displaces FMN, leading to an increase in fluorescence.

  • Data Analysis: The change in fluorescence is plotted against the concentration of the Ribocil compound. The data is then fitted to a suitable binding model to calculate the Kd.

Fluorescence_Quenching_Assay Start Start Prepare_RNA Prepare FMN Riboswitch Aptamer RNA Start->Prepare_RNA Prepare_Buffer Prepare Binding Buffer Start->Prepare_Buffer Incubate Incubate RNA with FMN Prepare_RNA->Incubate Prepare_Buffer->Incubate Titrate Titrate with Ribocil (A, B, or C) Incubate->Titrate Measure_Fluorescence Measure FMN Fluorescence Titrate->Measure_Fluorescence Analyze Plot Data and Calculate Kd Measure_Fluorescence->Analyze End End Analyze->End

Fluorescence Quenching Assay Workflow
In Vitro Transcription Attenuation Assay

This assay evaluates the ability of Ribocil compounds to induce premature transcription termination by the FMN riboswitch.

Methodology:

  • Template DNA: A DNA template containing a promoter followed by the FMN riboswitch sequence and a downstream reporter gene is prepared.

  • In Vitro Transcription Reaction: The transcription reaction is assembled with the DNA template, RNA polymerase, and NTPs (including a radiolabeled NTP for visualization).

  • Ligand Addition: The reaction is carried out in the presence and absence of varying concentrations of Ribocil-A, -B, or -C.

  • Gel Electrophoresis: The transcription products are resolved on a denaturing polyacrylamide gel.

  • Analysis: The gel is visualized by autoradiography. The presence of the ligand will lead to an increase in the amount of the shorter, terminated transcript and a decrease in the full-length transcript. The concentration of the compound required to achieve 50% termination (IC50) can be determined.

Transcription_Attenuation_Assay Start Start Prepare_Template Prepare DNA Template Start->Prepare_Template Setup_Reaction Assemble In Vitro Transcription Reaction Prepare_Template->Setup_Reaction Add_Ligand Add Ribocil Compound (or control) Setup_Reaction->Add_Ligand Run_Transcription Incubate to Allow Transcription Add_Ligand->Run_Transcription Resolve_Products Denaturing PAGE Run_Transcription->Resolve_Products Visualize_Analyze Autoradiography and Quantification Resolve_Products->Visualize_Analyze End End Visualize_Analyze->End

In Vitro Transcription Attenuation Assay Workflow

Conclusion

The structural variations between Ribocil-A, Ribocil-B, and Ribocil-C provide a compelling case study in the principles of stereospecificity and structure-activity relationships in drug design. The profound impact of the stereochemistry at a single chiral center highlights the precise molecular recognition required for potent inhibition of the FMN riboswitch. The enhanced activity of Ribocil-C demonstrates the potential for further optimization of this chemical scaffold. This detailed understanding is crucial for the continued development of novel antibacterial agents that can effectively target RNA regulatory elements and address the growing challenge of antibiotic resistance.

References

The Stereochemistry of Ribocil Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of Ribocil enantiomers, their differential biological activity, and their mechanism of action. It has become clear through extensive research that the primary and well-documented target of Ribocil is the bacterial flavin mononucleotide (FMN) riboswitch, not the human TRPC5 ion channel. This document will first elucidate the critical role of stereochemistry in the potent antibacterial activity of Ribocil and then separately detail the current understanding of the TRPC5 channel, a key player in various physiological processes.

Part 1: Ribocil and the FMN Riboswitch: A Tale of Two Enantiomers

Ribocil is a synthetic small molecule that acts as a potent and selective inhibitor of the bacterial FMN riboswitch.[1] It functions as a mimic of the natural ligand, flavin mononucleotide (FMN), thereby repressing the expression of genes involved in riboflavin biosynthesis and transport.[1] Ribocil was identified as a racemic mixture, and subsequent separation of its enantiomers, Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer), revealed a stark difference in their biological activity.

Stereochemistry Dictates Biological Activity

The profound difference in the biological activity of the two enantiomers underscores the highly specific nature of the interaction between Ribocil and the FMN riboswitch. Ribocil-B is the biologically active enantiomer, responsible for the antibacterial properties of the racemic mixture, while Ribocil-A is largely inactive.[2] This stereospecificity is a direct result of the three-dimensional structure of the FMN riboswitch's binding pocket, which preferentially accommodates the S-configuration of Ribocil-B.

Quantitative Analysis of Enantiomeric Activity

The differential activity of Ribocil-A and Ribocil-B has been quantified through various assays, including measurements of their binding affinity to the FMN riboswitch aptamer, their ability to inhibit riboflavin synthesis, and their minimum inhibitory concentration (MIC) against bacteria. The following table summarizes these key quantitative differences.

ParameterRibocil-A (R-enantiomer)Ribocil-B (S-enantiomer)
Binding Affinity (Kd) to E. coli FMN Aptamer ≥ 10,000 nM6.6 nM
Riboflavin Synthesis Inhibition (IC50) > 26 µM0.13 µM
Minimum Inhibitory Concentration (MIC) against E. coli ≥ 64 µg/mL1 µg/mL

Data sourced from TargetMol[2].

Mechanism of Action: FMN Riboswitch Inhibition

The FMN riboswitch is a non-coding RNA element found in the 5' untranslated region of bacterial mRNAs that code for proteins involved in riboflavin metabolism. In the absence of FMN, the riboswitch adopts a conformation that allows for transcription and translation of these genes. When FMN is abundant, it binds to the aptamer domain of the riboswitch, inducing a conformational change that sequesters the ribosome binding site, thereby inhibiting gene expression.

Ribocil-B, as a structural mimic of FMN, hijacks this regulatory mechanism. It binds to the FMN aptamer, stabilizing the "off" conformation and thus preventing the synthesis of essential proteins for riboflavin production. This leads to a depletion of riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately inhibiting bacterial growth.[3]

FMN_Riboswitch_Mechanism cluster_0 Low FMN Concentration cluster_1 High FMN or Ribocil-B Presence Riboswitch_ON Riboswitch in 'ON' State (Anti-terminator stem formed) Transcription_ON Transcription of Riboflavin Biosynthesis Genes Riboswitch_ON->Transcription_ON Allows Ligand FMN or Ribocil-B Riboswitch_OFF Riboswitch in 'OFF' State (Terminator stem formed) Ligand->Riboswitch_OFF Binds to aptamer Transcription_OFF Transcription Terminated Riboswitch_OFF->Transcription_OFF Causes

FMN Riboswitch Regulation by FMN or Ribocil-B.

Experimental Protocols

The separation of Ribocil enantiomers is typically achieved using chiral chromatography. A common method involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and allowing for their separation.

Protocol: Chiral HPLC Separation of Ribocil Enantiomers

  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives, is used.

  • Mobile Phase: A mixture of solvents, for example, hexane and isopropanol, is used as the mobile phase. The exact ratio is optimized to achieve the best separation.

  • Sample Preparation: A solution of racemic Ribocil is prepared in a suitable solvent.

  • Injection and Elution: The sample is injected into the HPLC system. The enantiomers are separated as they travel through the column at different rates.

  • Detection: A UV detector is used to monitor the elution of the two enantiomers.

  • Fraction Collection: The separated enantiomers are collected in different fractions.

ITC is a technique used to measure the heat changes that occur upon binding of a ligand to a macromolecule. This allows for the determination of the dissociation constant (Kd), a measure of binding affinity.

Protocol: ITC Measurement of Ribocil-FMN Riboswitch Binding

  • Sample Preparation: A solution of the FMN riboswitch RNA aptamer is placed in the sample cell of the calorimeter. A solution of Ribocil-A or Ribocil-B is loaded into the injection syringe.

  • Titration: Small aliquots of the Ribocil solution are injected into the RNA solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fit to a binding model to determine the Kd.

ITC_Workflow Start Prepare RNA in Cell and Ligand in Syringe Inject Inject Ligand into Cell Start->Inject Measure Measure Heat Change Inject->Measure Repeat Repeat Injections Measure->Repeat Repeat->Inject Until saturation Plot Plot Heat Change vs. Molar Ratio Repeat->Plot After final injection Fit Fit Data to Binding Model Plot->Fit End Determine Kd Fit->End

Workflow for Isothermal Titration Calorimetry (ITC).

Part 2: The TRPC5 Channel: A Separate Target

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a significant role in various physiological and pathophysiological processes, including fear, anxiety, depression, and kidney disease.[4] It is primarily expressed in the brain, with lower levels of expression in other tissues.[4] TRPC5 channels can form homotetramers or heterotetramers with TRPC1 and TRPC4.[4]

TRPC5 Signaling and Regulation

Activation of TRPC5 leads to cell membrane depolarization and an increase in intracellular calcium levels.[4] The regulation of TRPC5 is complex and involves multiple signaling pathways:

  • G-protein coupled receptors (GPCRs): Activation of Gq/11-PLC and Gi/o pathways can lead to TRPC5 activation.[4]

  • Store-operated calcium entry (SOCE): TRPC5 can function as a store-operated channel through its interaction with STIM1.[4]

  • Redox status: Reducing agents can enhance TRPC5 activity.[4]

  • Calcium: Intracellular and extracellular calcium concentrations modulate channel activity.[4]

TRPC5_Signaling GPCR GPCR Activation (Gq/11, Gi/o) PLC PLC Activation GPCR->PLC TRPC5 TRPC5 Channel PLC->TRPC5 STIM1 STIM1 Activation (ER Ca2+ depletion) STIM1->TRPC5 Redox Reducing Agents Redox->TRPC5 Ca_Influx Ca2+ Influx & Membrane Depolarization TRPC5->Ca_Influx Cell_Response Cellular Responses (e.g., cytoskeletal remodeling) Ca_Influx->Cell_Response

Simplified TRPC5 Channel Activation Pathways.

TRPC5 Inhibitors

Several small molecule inhibitors of TRPC5 have been identified and are being investigated for their therapeutic potential. These include clemizole and HC-070, whose binding sites on the TRPC5 channel have been elucidated through cryo-electron microscopy.[4] Another notable inhibitor is GFB-8438, which has shown efficacy in a model of focal segmental glomerulosclerosis.[5] It is important to reiterate that, based on current scientific literature, Ribocil and its enantiomers are not known to interact with or inhibit the TRPC5 channel.

Experimental Protocols for Studying TRPC5

Fluorescence-based calcium imaging is a common high-throughput method to screen for and characterize TRPC5 modulators.

Protocol: Fura-2 Calcium Imaging

  • Cell Culture: HEK293 cells stably expressing human TRPC5 are cultured in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Compound Addition: Test compounds (potential inhibitors or activators) are added to the wells.

  • Channel Activation: A known TRPC5 agonist is added to stimulate channel activity.

  • Fluorescence Measurement: Changes in intracellular calcium are measured by monitoring the fluorescence of the dye using a plate reader or fluorescence microscope. A decrease in the agonist-induced calcium signal in the presence of a test compound indicates inhibition.

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: A single cell expressing TRPC5 is selected.

  • Pipette Positioning: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Membrane Rupture: The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and the ionic currents flowing through the TRPC5 channels are recorded in response to voltage changes or the application of agonists and antagonists.

Conclusion

The study of Ribocil provides a compelling example of the importance of stereochemistry in drug design and action. The S-enantiomer, Ribocil-B, is a potent and selective inhibitor of the bacterial FMN riboswitch, while the R-enantiomer, Ribocil-A, is inactive. This stereospecificity is crucial for its antibacterial activity. While the TRPC5 channel is a validated and important drug target for a range of human diseases, there is currently no evidence to suggest that it is modulated by Ribocil. Future research in both fields will undoubtedly continue to reveal new therapeutic opportunities.

References

In Vitro Profile of Ribocil-C Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a synthetic small molecule that has emerged as a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch. By mimicking the natural ligand, FMN, Ribocil-C effectively represses the expression of genes involved in riboflavin (vitamin B2) biosynthesis, an essential pathway for bacterial survival. This mode of action, targeting a regulatory RNA element not present in mammals, makes the FMN riboswitch an attractive target for the development of novel antibacterial agents. This technical guide provides an in-depth overview of the preliminary in vitro studies of Ribocil-C racemate, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Targeting the FMN Riboswitch

Ribocil-C functions as a competitive inhibitor at the FMN binding site within the aptamer domain of the FMN riboswitch. Upon binding, it induces a conformational change in the riboswitch structure, leading to the formation of a terminator stem. This structural rearrangement prematurely terminates transcription of the downstream genes, primarily the ribB gene, which is essential for riboflavin biosynthesis. The inhibition of this pathway ultimately leads to bacterial growth arrest.

Signaling Pathway Diagram

FMN_Riboswitch_Pathway cluster_riboswitch FMN Riboswitch Regulation FMN FMN (Natural Ligand) Aptamer_Unbound Aptamer Domain (Unbound) FMN->Aptamer_Unbound Binds RibocilC Ribocil-C (Synthetic Mimic) RibocilC->Aptamer_Unbound Binds Aptamer_Bound Aptamer Domain (Bound) Anti_Terminator Anti-Terminator Stem (Transcription ON) Aptamer_Unbound->Anti_Terminator Default State Terminator Terminator Stem (Transcription OFF) Aptamer_Bound->Terminator Induces Formation Expression_Platform Expression Platform ribB_Gene ribB Gene Anti_Terminator->ribB_Gene Allows Transcription Terminator->ribB_Gene Blocks Transcription RibB_Protein Riboflavin Biosynthesis Enzymes ribB_Gene->RibB_Protein Translation Riboflavin Riboflavin (Vitamin B2) RibB_Protein->Riboflavin

Caption: FMN riboswitch regulation by its natural ligand (FMN) and a synthetic mimic (Ribocil-C).

Quantitative In Vitro Data

The following table summarizes the key quantitative data obtained from various in vitro studies of Ribocil-C and its related compounds.

CompoundAssay TypeOrganism/TargetParameterValueReference
RibocilReporter Gene ExpressionE. coliEC500.3 µM
RibocilIn Vitro Binding (to FMN riboswitch aptamer)E. coliK D13 nM
Ribocil-A (R-enantiomer)FMN-Competitive BindingE. coli FMN RiboswitchK D>10,000 nM
Ribocil-B (S-enantiomer)FMN-Competitive BindingE. coli FMN RiboswitchK D6.6 nM
Ribocil-CFMN-Competitive BindingE. coli FMN RiboswitchK DNot explicitly stated, but shown to bind
Ribocil C-PAMinimum Inhibitory Concentration (MIC)E. coli (MDR clinical isolates)MIC RangeNot explicitly stated in snippets
Ribocil C-PAMinimum Inhibitory Concentration (MIC)K. pneumoniae (MDR clinical isolates)MIC RangeNot explicitly stated in snippets

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

FMN-Competitive Binding Assay (Fluorescence-Based)

This assay measures the ability of a test compound to displace the natural ligand, FMN, from the riboswitch aptamer. The intrinsic fluorescence of FMN is quenched upon binding to the RNA, and displacement by a competitor leads to an increase in fluorescence.

Protocol:

  • RNA Preparation: The FMN riboswitch aptamer RNA is prepared by in vitro transcription and purified.

  • Binding Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

  • Assay Plate Preparation: A 384-well plate is used. A solution of the FMN riboswitch aptamer and FMN is added to each well.

  • Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the wells.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

  • Fluorescence Measurement: The fluorescence is read using a plate reader with appropriate excitation and emission wavelengths for FMN (e.g., excitation ~450 nm, emission ~530 nm).

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration, and the data is fitted to a suitable binding model to determine the dissociation constant (KD) or IC50 value.

Experimental Workflow Diagram

FMN_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis RNA_Prep In Vitro Transcription & Purification of FMN Riboswitch Aptamer Plate_Setup Add RNA Aptamer and FMN to 384-well Plate RNA_Prep->Plate_Setup Buffer_Prep Prepare Binding Buffer Buffer_Prep->Plate_Setup Compound_Prep Serial Dilution of This compound Add_Compound Add Ribocil-C Dilutions Compound_Prep->Add_Compound Plate_Setup->Add_Compound Incubate Incubate at Room Temp Add_Compound->Incubate Read_Fluorescence Measure Fluorescence (Ex: 450nm, Em: 530nm) Incubate->Read_Fluorescence Plot_Data Plot Fluorescence vs. [Ribocil-C] Read_Fluorescence->Plot_Data Calculate_Kd Calculate KD or IC50 Plot_Data->Calculate_Kd

Caption: Workflow for the FMN-competitive binding assay.

Reporter Gene Expression Assay

This cell-based assay quantifies the ability of Ribocil-C to inhibit the expression of a reporter gene (e.g., GFP or lacZ) placed under the control of an FMN riboswitch.

Protocol:

  • Strain Construction: An E. coli strain is engineered to contain a plasmid with a reporter gene construct driven by a promoter and the FMN riboswitch.

  • Bacterial Culture: The engineered E. coli strain is grown in a suitable medium (e.g., Mueller-Hinton broth) to a specific optical density (OD600).

  • Compound Treatment: The bacterial culture is treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cultures are incubated for a defined period to allow for reporter gene expression.

  • Reporter Gene Measurement: The expression of the reporter gene is quantified. For GFP, this involves measuring fluorescence. For lacZ, a colorimetric assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) is typically used.

  • Data Analysis: The reporter gene expression levels are plotted against the Ribocil-C concentration, and the data is fitted to a dose-response curve to determine the EC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution):

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Compound Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of Ribocil-C that shows no visible bacterial growth.

Conclusion

The preliminary in vitro studies of this compound have demonstrated its potent and specific activity against the bacterial FMN riboswitch. As a synthetic mimic of the natural ligand FMN, it effectively inhibits riboflavin biosynthesis, a pathway crucial for bacterial viability. The quantitative data from binding and cell-based assays, along with its antimicrobial activity, underscore the potential of Ribocil-C and its analogs as promising leads for the development of novel antibiotics targeting RNA regulatory elements. Further investigation into the structure-activity relationship and in vivo efficacy of optimized analogs is warranted.

Ribocil-C Racemate: A Synthetic Mimic of Flavin Mononucleotide for Novel Antibacterial Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria presents a critical global health challenge, necessitating the exploration of novel antibacterial targets and mechanisms. One such promising target is the bacterial riboswitch, a non-coding RNA element that regulates gene expression in response to specific small molecule ligands. This whitepaper provides a comprehensive technical overview of Ribocil-C, a synthetic small molecule that acts as a mimic of flavin mononucleotide (FMN), a key cofactor in bacterial metabolism. By binding to the FMN riboswitch, Ribocil-C effectively inhibits the expression of genes essential for riboflavin biosynthesis, leading to bacterial cell death. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to Ribocil-C, offering a valuable resource for researchers in the fields of microbiology, drug discovery, and molecular biology.

Introduction

Riboswitches are structured RNA domains, typically located in the 5' untranslated region of messenger RNAs (mRNAs), that directly bind to specific metabolites to control the expression of downstream genes. This regulatory mechanism is crucial for the survival of many pathogenic bacteria and is absent in humans, making riboswitches an attractive target for the development of novel antibacterial agents. The flavin mononucleotide (FMN) riboswitch, in particular, controls the biosynthesis of riboflavin (vitamin B2), an essential precursor for the cofactors FMN and flavin adenine dinucleotide (FAD).

Ribocil-C is a potent and selective synthetic inhibitor of the FMN riboswitch.[1] Structurally distinct from the natural ligand FMN, Ribocil-C functions as a molecular mimic, binding to the riboswitch's aptamer domain and inducing a conformational change that results in the transcriptional termination of the ribB gene, which is essential for riboflavin synthesis.[2][3] This targeted inhibition of a vital metabolic pathway ultimately leads to bacterial growth arrest.[1]

Mechanism of Action: Targeting the FMN Riboswitch

The FMN riboswitch operates as a genetic "off" switch. In the presence of sufficient intracellular FMN, the ligand binds to the aptamer region of the riboswitch. This binding stabilizes a secondary structure in the downstream expression platform that includes a terminator hairpin, leading to premature transcription termination of the riboflavin biosynthesis operon. When FMN levels are low, the aptamer remains unbound, and an alternative antiterminator hairpin forms, allowing for the full transcription of the operon and subsequent production of riboflavin.

Ribocil-C hijacks this natural regulatory mechanism. By mimicking FMN, it binds to the aptamer domain and stabilizes the terminator conformation, effectively shutting down riboflavin synthesis even when cellular levels of the vitamin are low. This leads to a state of riboflavin starvation, which is detrimental to bacterial survival.

FMN_Riboswitch_Mechanism cluster_low_fmn Low FMN Concentration cluster_high_fmn High FMN Concentration / Presence of Ribocil-C Unbound Aptamer Unbound Aptamer Antiterminator Antiterminator Unbound Aptamer->Antiterminator allows formation of ribB Transcription ribB Transcription Antiterminator->ribB Transcription enables Bound Aptamer Bound Aptamer Terminator Terminator Bound Aptamer->Terminator stabilizes Transcription Termination Termination Terminator->Transcription Termination causes FMN FMN Aptamer FMN Riboswitch Aptamer FMN->Aptamer binds RibocilC Ribocil-C RibocilC->Aptamer binds

Figure 1: FMN Riboswitch Signaling Pathway and Ribocil-C Inhibition.

Quantitative Data Presentation

The efficacy of Ribocil-C and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Binding Affinity and Reporter Gene Inhibition

CompoundTargetAssay TypeValueReference
RibocilE. coli FMN RiboswitchReporter Gene Expression (GFP)EC50 = 0.3 µM[4]
RibocilE. coli FMN Riboswitch AptamerIn Vitro BindingKD = 13 nM[3]

Table 2: Minimum Inhibitory Concentrations (MICs) of Ribocil-C and its Analogs

CompoundOrganismMIC (µg/mL)NotesReference
Ribocil CStaphylococcus aureus-Active in culture, but efficacy can be tempered by riboflavin scavenging.[5]
Ribocil CWild-type Gram-negative pathogensLacks whole-cell activityPoor accumulation in bacteria.[5]
Ribocil C-PAEscherichia coli-A derivative with enhanced activity against Gram-negative bacteria.[5]
Ribocil C-PAKlebsiella pneumoniae-A derivative with enhanced activity against Gram-negative bacteria.[5]
Ribocil C-PAEnterobacter cloacae-A derivative with enhanced activity against Gram-negative bacteria.[5]
Ribocil CPseudomonas aeruginosa>32More specific data would be beneficial for a complete profile.
Ribocil CAcinetobacter baumannii>32More specific data would be beneficial for a complete profile.

Table 3: In Vivo Efficacy of Ribocil-C in a Mouse Sepsis Model

Treatment Group (Dose)OrganLog10 CFU Reduction (vs. Sham)Reference
Ribocil-C (60 mg/kg)Spleen1.87[1]
Ribocil-C (120 mg/kg)Spleen3.29[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of Ribocil-C.

FMN Riboswitch-Controlled Reporter Gene Assay

This assay is used to quantify the ability of a compound to inhibit riboswitch function in a cellular context.

Reporter_Assay_Workflow Start Start Construct 1. Construct plasmid with FMN riboswitch upsitream of a reporter gene (e.g., GFP, luciferase). Start->Construct Transform 2. Transform E. coli with the reporter plasmid. Construct->Transform Culture 3. Culture transformed bacteria in the presence of varying concentrations of Ribocil-C. Transform->Culture Incubate 4. Incubate under appropriate growth conditions. Culture->Incubate Measure 5. Measure reporter gene expression (e.g., fluorescence, luminescence). Incubate->Measure Analyze 6. Analyze data to determine EC50 value. Measure->Analyze End End Analyze->End

Figure 2: Workflow for a Riboswitch-Controlled Reporter Gene Assay.

Detailed Steps:

  • Plasmid Construction: The DNA sequence of the FMN riboswitch is cloned into a reporter vector, upstream of a reporter gene such as Green Fluorescent Protein (GFP) or luciferase.

  • Bacterial Transformation: The reporter plasmid is transformed into a suitable E. coli strain.

  • Culturing and Treatment: Transformed bacteria are grown in a suitable medium. The cultures are then treated with a serial dilution of Ribocil-C or a vehicle control.

  • Incubation: The cultures are incubated to allow for bacterial growth and reporter protein expression.

  • Measurement of Reporter Activity: Reporter gene expression is quantified using an appropriate method, such as measuring fluorescence for GFP or luminescence for luciferase.

  • Data Analysis: The data is plotted as reporter activity versus compound concentration, and the half-maximal effective concentration (EC50) is calculated.

In Vitro Transcription Termination Assay

This assay directly assesses the effect of a compound on the transcriptional regulation by the riboswitch.

Detailed Steps:

  • Template Preparation: A linear DNA template containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and the downstream gene is prepared.

  • Transcription Reaction: The in vitro transcription reaction is assembled with the DNA template, RNA polymerase, and ribonucleotides (including a radiolabeled nucleotide for detection).

  • Compound Addition: Ribocil-C or FMN (as a positive control) is added to the reaction mixture at various concentrations. A no-compound control is also included.

  • Incubation: The reaction is incubated at 37°C to allow transcription to occur.

  • Analysis of Transcripts: The RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled transcripts. The bands corresponding to the full-length and terminated transcripts are quantified to determine the percentage of transcription termination at each compound concentration.

Mouse Septicemia Model

This in vivo model is used to evaluate the efficacy of an antibacterial compound in a live animal infection model.

Sepsis_Model_Workflow Start Start Infection 1. Induce sepsis in mice by intraperitoneal injection of a lethal dose of E. coli. Start->Infection Treatment 2. Administer Ribocil-C or vehicle control to different groups of mice at specific time points. Infection->Treatment Monitoring 3. Monitor mice for signs of illness and survival. Treatment->Monitoring OrganHarvest 4. At a predetermined endpoint, euthanize mice and harvest organs (e.g., spleen, lungs). Monitoring->OrganHarvest CFUCount 5. Homogenize organs and plate serial dilutions on agar to determine bacterial load (CFU/gram). OrganHarvest->CFUCount Analysis 6. Compare CFU counts between treated and control groups to assess efficacy. CFUCount->Analysis End End Analysis->End

Figure 3: Workflow for a Mouse Septicemia Model.

Detailed Steps:

  • Infection: Mice are infected with a pathogenic strain of bacteria, such as E. coli, via intraperitoneal or intravenous injection to induce a systemic infection (septicemia).

  • Treatment: At a specified time post-infection, mice are treated with Ribocil-C, a vehicle control, or a comparator antibiotic. The compound is administered via a clinically relevant route (e.g., subcutaneous, intravenous).

  • Monitoring: The health of the mice is monitored over a set period.

  • Endpoint Analysis: At the end of the study, or if humane endpoints are reached, the mice are euthanized.

  • Determination of Bacterial Burden: Organs such as the spleen and lungs are aseptically harvested, homogenized, and serial dilutions are plated on agar plates. The number of colony-forming units (CFU) is counted after incubation to determine the bacterial load in each organ.

  • Data Analysis: The CFU counts from the Ribocil-C-treated group are compared to the vehicle control group to determine the reduction in bacterial burden.

Conclusion and Future Directions

Ribocil-C represents a significant advancement in the field of antibacterial research, demonstrating the viability of targeting bacterial riboswitches. As a synthetic mimic of FMN, it effectively inhibits the FMN riboswitch, leading to riboflavin starvation and bacterial death. The data presented in this whitepaper highlight its potent in vitro activity and promising in vivo efficacy.

While Ribocil-C itself has limitations in its spectrum of activity, particularly against wild-type Gram-negative bacteria, it has served as a crucial scaffold for the development of next-generation derivatives with improved properties. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate this compound class and the broader field of riboswitch-targeted drug discovery. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of Ribocil-C analogs to develop broad-spectrum antibacterial agents that can combat the growing threat of antibiotic resistance.

References

Initial Characterization of Ribocil-C Racemate's Antibacterial Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ribocil-C, a synthetic small molecule, has emerged as a promising antibacterial agent that targets a novel and unexploited bacterial pathway: the flavin mononucleotide (FMN) riboswitch. By competitively inhibiting this regulatory RNA element, Ribocil-C effectively disrupts riboflavin (vitamin B2) homeostasis, leading to bacterial cell death. This technical guide provides an in-depth characterization of the antibacterial properties of Ribocil-C racemate, detailing its mechanism of action, antibacterial spectrum, and the experimental methodologies used for its evaluation. The guide is intended to serve as a comprehensive resource for researchers in the fields of microbiology, infectious diseases, and drug discovery.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antibacterial agents with novel mechanisms of action are therefore of paramount importance. Riboswitches, which are non-coding RNA structures found predominantly in bacteria, represent a promising class of antibacterial targets.[1] These RNA elements regulate gene expression in response to the binding of specific small molecules.

The FMN riboswitch, which controls the biosynthesis and transport of riboflavin, is a particularly attractive target due to its essential role in bacterial survival and its absence in humans.[2] Ribocil-C is a racemic mixture of two enantiomers, Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer). It has been identified as a potent inhibitor of the FMN riboswitch. This document outlines the initial characterization of this compound's antibacterial properties.

Mechanism of Action

Ribocil-C exerts its antibacterial effect by acting as a competitive inhibitor of the FMN riboswitch. The active component of the racemate, Ribocil-B, binds to the aptamer domain of the FMN riboswitch, mimicking the natural ligand, flavin mononucleotide. This binding event stabilizes a secondary structure in the riboswitch that leads to the premature termination of transcription or the inhibition of translation of genes involved in riboflavin biosynthesis (e.g., ribB) and transport. The resulting depletion of intracellular riboflavin, a precursor to the essential cofactors FMN and flavin adenine dinucleotide (FAD), leads to the cessation of bacterial growth and, ultimately, cell death.

Signaling Pathway

The binding of Ribocil-B to the FMN riboswitch triggers a conformational change in the RNA structure, which in turn regulates the expression of downstream genes. This signaling cascade is depicted in the diagram below.

FMN_Riboswitch_Mechanism cluster_riboswitch FMN Riboswitch Aptamer Aptamer Conformational_Change Conformational Change Aptamer->Conformational_Change Induces Expression_Platform Expression_Platform Gene_Expression_Off Gene Expression OFF Expression_Platform->Gene_Expression_Off Ribocil_B Ribocil-B (S-enantiomer) Binding Ribocil_B->Binding FMN FMN FMN->Binding Competes with Binding->Aptamer Binds to Conformational_Change->Expression_Platform Affects Riboflavin_Biosynthesis_Inhibition Inhibition of Riboflavin Biosynthesis (& Transport) Gene_Expression_Off->Riboflavin_Biosynthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Riboflavin_Biosynthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of FMN riboswitch inhibition by Ribocil-B.

Data Presentation

The antibacterial activity of this compound and its components has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ribocil Compounds
CompoundBacterial StrainMIC (µg/mL)
Ribocil-C (Racemate)Staphylococcus aureus0.5
Ribocil-A (R-enantiomer)Escherichia coli MB5746>512
Ribocil-B (S-enantiomer)Escherichia coli MB57461
Ribocil C-PAEscherichia coli (Wild-type)4
Ribocil C-PAKlebsiella pneumoniae4

Note: E. coli MB5746 is a strain with permeability defects.

Table 2: Binding Affinity and In Vitro Inhibition
CompoundTargetAssayValue
Ribocil-BE. coli FMN Riboswitch AptamerFluorescence QuenchingKd = 6.6 nM
Ribocil-AE. coli FMN Riboswitch AptamerFluorescence QuenchingKd > 10,000 nM
Ribocil-CFMN Riboswitch Reporter AssayGene ExpressionEC50 = 0.3 µM

Experimental Protocols

The characterization of Ribocil-C's antibacterial properties involves a series of in vitro assays. The following are detailed protocols for the key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated overnight at 37°C with shaking.

    • The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Ribocil-C Dilutions:

    • A stock solution of Ribocil-C is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of Ribocil-C at which no visible bacterial growth is observed.

FMN Riboswitch Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of Ribocil-C to the FMN riboswitch aptamer.

  • Preparation of Labeled RNA:

    • The FMN riboswitch aptamer RNA is synthesized with a fluorescent label (e.g., fluorescein) at one end.

  • Binding Reaction:

    • A constant concentration of the fluorescently labeled RNA is incubated with varying concentrations of Ribocil-C in a suitable binding buffer.

    • The reaction is allowed to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • The fluorescence polarization of each sample is measured using a plate reader. The binding of Ribocil-C to the RNA causes a change in the polarization value.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the concentration of Ribocil-C.

    • The dissociation constant (Kd) is determined by fitting the data to a suitable binding isotherm.

Bacterial Reporter Gene Assay

This assay quantifies the ability of Ribocil-C to inhibit FMN riboswitch-mediated gene expression in living bacteria.

  • Construction of Reporter Strain:

    • A bacterial strain is engineered to express a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an FMN riboswitch.

  • Cell Culture and Treatment:

    • The reporter strain is grown in a suitable medium to mid-log phase.

    • The culture is then treated with various concentrations of Ribocil-C.

  • Reporter Gene Assay:

    • After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or luminescent substrate (e.g., ONPG).

  • Data Analysis:

    • The reporter gene activity is plotted against the concentration of Ribocil-C.

    • The half-maximal effective concentration (EC50) is calculated to determine the potency of Ribocil-C in inhibiting riboswitch function.

Mandatory Visualizations

Riboflavin Biosynthesis Pathway

The following diagram illustrates the key steps in the bacterial riboflavin biosynthesis pathway, which is the target of Ribocil-C's inhibitory action.

Riboflavin_Biosynthesis GTP GTP RibA RibA Ribulose_5_phosphate Ribulose_5_phosphate RibB RibB RibF RibF FMN FMN RibF->FMN Intermediates1 RibA->Intermediates1 GTP cyclohydrolase II Intermediates2 RibB->Intermediates2 3,4-dihydroxy-2-butanone 4-phosphate synthase RibD RibD RibE RibE RibD->RibE RibH RibH RibE->RibH Riboflavin Riboflavin RibH->Riboflavin FMN_Riboswitch FMN Riboswitch (controls ribB expression) FMN_Riboswitch->RibB Regulates Riboflavin->RibF FAD FAD FMN->FAD Ribocil_C Ribocil-C Ribocil_C->FMN_Riboswitch Inhibits Intermediates1->RibD ... Intermediates2->RibD ...

Caption: Simplified bacterial riboflavin biosynthesis pathway.
Experimental Workflow

The characterization of a novel antibacterial compound like Ribocil-C follows a logical progression of experiments, as outlined in the workflow diagram below.

Experimental_Workflow Start Compound Discovery (Ribocil-C) MIC_Screening Primary Screening: MIC Assay against Panel of Bacteria Start->MIC_Screening Target_Identification Target Identification: Genetic & Biochemical (FMN Riboswitch) MIC_Screening->Target_Identification Binding_Assay In Vitro Target Engagement: FMN Riboswitch Binding Assay (Fluorescence Polarization) Target_Identification->Binding_Assay Reporter_Assay Cellular Target Engagement: Bacterial Reporter Gene Assay Binding_Assay->Reporter_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Reporter_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: Workflow for antibacterial characterization of Ribocil-C.

Conclusion

The initial characterization of this compound reveals it to be a potent antibacterial agent with a novel mechanism of action targeting the FMN riboswitch. The S-enantiomer, Ribocil-B, is the active component responsible for the observed antibacterial activity. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of Ribocil-C and its analogs as a new class of antibiotics to combat the growing threat of antimicrobial resistance. The unique mode of action and the absence of the target in humans make the FMN riboswitch an exceptionally promising target for future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Ribocil-C Racemate Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch, a cis-regulatory element of bacterial mRNA that controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1][2] By binding to the FMN riboswitch, Ribocil-C mimics the natural ligand, FMN, and downregulates the expression of essential genes, ultimately leading to riboflavin starvation and bacterial growth inhibition.[3] This mechanism of action represents a novel approach to antibacterial therapy, as riboswitches are absent in humans, suggesting a potential for high selectivity and reduced off-target effects.[1]

Ribocil-C is a racemic mixture, and studies have shown that its antibacterial activity is primarily attributed to the S-enantiomer, also known as Ribocil-B.[4] Modifications of the Ribocil-C scaffold have led to derivatives, such as Ribocil C-PA, with enhanced activity against Gram-negative pathogens.[5][6]

These application notes provide detailed protocols for determining the antibacterial susceptibility of bacteria to Ribocil-C Racemate using standard laboratory methods, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic assays, and checkerboard synergy assays.

Data Presentation

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Ribocil Compounds
CompoundOrganismStrainMIC (µg/mL)Notes
Ribocil-B (S-enantiomer)Escherichia coliMB57461
Ribocil-A (R-enantiomer)Escherichia coliMB5746≥ 64
Ribocil-CEscherichia coliWild-type> 64Lacks whole-cell activity against wild-type Gram-negative pathogens.
Ribocil C-PAEscherichia coliWild-type4Derivative with enhanced Gram-negative activity.
Ribocil C-PAEnterobacter cloacae4
Ribocil C-PAKlebsiella pneumoniae4
Ribocil-CStaphylococcus aureusMRSANot specifiedReported to have activity against Gram-positive bacteria.
Ribocil-CEnterococcus faecalisNot specifiedReported to have activity against Gram-positive bacteria.

Note: The provided MIC values are based on available literature. Researchers should determine the MIC for their specific strains of interest.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy Testing
FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

This table provides the standard interpretation for checkerboard synergy assay results.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[7][8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853 as quality control strains)[10][11][12]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.[4] The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an appropriate volume of the Ribocil-C stock solution to the first well of a row and perform 2-fold serial dilutions across the row by transferring 100 µL from well to well.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of Ribocil-C that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Ribocil-C Stock Solution (DMSO) C Serial Dilution of Ribocil-C in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Figure 1. Workflow for MIC determination.
Time-Kill Kinetic Assay

This assay determines the rate at which Ribocil-C kills a bacterial population over time.[3][13][14][15][16]

Materials:

  • This compound

  • CAMHB

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in the mid-logarithmic growth phase in CAMHB.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with Ribocil-C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35 ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of Ribocil-C. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Assay cluster_setup Assay Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare bacterial culture in mid-log phase B Inoculate tubes with Ribocil-C at various MIC multiples A->B C Incubate with shaking B->C D Withdraw aliquots at different time points C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G

Figure 2. Workflow for Time-Kill Kinetic Assay.
Checkerboard Synergy Assay

This assay is used to evaluate the interaction between Ribocil-C and another antimicrobial agent.

Materials:

  • This compound

  • Second antimicrobial agent

  • CAMHB

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

Procedure:

  • Stock Solutions: Prepare stock solutions of Ribocil-C and the second antibiotic.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Ribocil-C along the x-axis (columns) and the second antibiotic along the y-axis (rows).

    • Each well will contain a unique combination of the two agents.

  • Inoculation: Inoculate each well with the bacterial suspension prepared as for the MIC assay (final concentration of ~5 x 10⁵ CFU/mL).

  • Controls: Include wells with each drug alone to determine their individual MICs in the same experiment. Also include a growth control.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each well: FICI = FIC of Drug A + FIC of Drug B.

    • The FICI for the combination is the lowest FICI value obtained. Interpret the results based on Table 2.

Checkerboard_Assay A Prepare serial dilutions of Ribocil-C (Drug A) in columns C Inoculate 96-well plate with bacterial suspension A->C B Prepare serial dilutions of Second Antibiotic (Drug B) in rows B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC of each drug alone and in combination D->E F Calculate FIC and FIC Index E->F G Interpret Synergy, Additivity, or Antagonism F->G

Figure 3. Workflow for Checkerboard Synergy Assay.

Mechanism of Action: FMN Riboswitch Inhibition

Ribocil-C functions by targeting the FMN riboswitch, which is a non-coding RNA element found in the 5' untranslated region of certain bacterial mRNAs.[1] This riboswitch directly binds to FMN, the product of the riboflavin biosynthesis pathway. When FMN levels are high, it binds to the riboswitch, causing a conformational change in the mRNA that leads to the termination of transcription or inhibition of translation of the downstream genes involved in riboflavin synthesis and transport.[1] Ribocil-C, as an FMN analog, hijacks this regulatory system. It binds to the FMN riboswitch, tricking the cell into sensing high levels of FMN. This leads to the shutdown of the riboflavin biosynthesis and transport machinery, ultimately causing the bacterium to starve for this essential vitamin and cease to grow.

FMN_Riboswitch_MoA cluster_pathway Riboflavin Biosynthesis & Regulation cluster_inhibition Inhibition by Ribocil-C Riboflavin Riboflavin (Vitamin B2) FMN FMN Riboflavin->FMN Biosynthesis Riboswitch FMN Riboswitch (on mRNA) FMN->Riboswitch Binds to Rib_Genes Riboflavin Biosynthesis & Transport Genes Riboswitch->Rib_Genes Regulates Expression Inhibition Inhibition of Gene Expression Riboswitch->Inhibition Ribocil Ribocil-C Ribocil->Riboswitch Binds to & Activates Starvation Riboflavin Starvation & Growth Inhibition Inhibition->Starvation

Figure 4. Mechanism of Action of Ribocil-C.

References

Application Notes: Utilizing Ribocil-C in a Murine Septicemia Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Ribocil-C is a synthetic small molecule that acts as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch.[1][2] This non-coding RNA element is crucial for regulating the biosynthesis of riboflavin (Vitamin B2) in a wide range of bacteria, including pathogens like Escherichia coli.[3][4] By mimicking the natural ligand FMN, Ribocil-C binds to the riboswitch and represses the expression of genes essential for riboflavin production, leading to bacterial growth inhibition and death through riboflavin starvation.[3][5] A key advantage of this target is that riboswitches are absent in mammals, suggesting a high degree of selectivity for bacterial cells and potentially lower host toxicity.[5]

These application notes provide detailed protocols for evaluating the efficacy of Ribocil-C in two standard murine models of sepsis: the lipopolysaccharide (LPS)-induced endotoxemia model and the more clinically relevant Cecal Ligation and Puncture (CLP) polymicrobial sepsis model.

Mechanism of Action: FMN Riboswitch Inhibition

In many bacteria, the expression of the riboflavin biosynthesis operon (containing the ribB gene) is controlled by an FMN riboswitch located in the 5' untranslated region of the mRNA.

  • Low FMN Concentration (Gene "ON"): The riboswitch adopts a conformation that allows for transcription of the downstream genes, leading to the synthesis of riboflavin.

  • High FMN Concentration (Gene "OFF"): The natural ligand, FMN, binds to the aptamer domain of the riboswitch. This binding induces a conformational change that forms a terminator hairpin, halting transcription.

  • Action of Ribocil-C: Ribocil-C functions as an FMN mimic. It binds to the aptamer domain, forcing the riboswitch into the "OFF" state even when cellular FMN levels are low. This shuts down riboflavin synthesis, an essential pathway for bacterial survival, and has been shown to be effective in murine infection models.[3][6]

Caption: Signaling pathway of Ribocil-C action on the bacterial FMN riboswitch.

Experimental Protocols

The following protocols outline two common methods for inducing sepsis in mice to test the efficacy of Ribocil-C. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model simulates the acute inflammatory response associated with Gram-negative sepsis by introducing a purified bacterial cell wall component.[8]

Materials:

  • C57BL/6 or BALB/c mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Ribocil-C

  • Vehicle for Ribocil-C (e.g., 5% DMSO in sterile saline)

  • Sterile, pyrogen-free saline

  • Syringes and needles (27-30G)

  • Animal scale and monitoring equipment

Procedure:

  • Acclimation: Acclimate mice to the facility for at least one week with ad libitum access to food and water.[9]

  • Reagent Preparation:

    • Prepare a stock solution of LPS in sterile saline (e.g., 1 mg/mL).

    • Prepare Ribocil-C in the chosen vehicle to the desired concentration for injection. Sonication may be required for full dissolution.

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group A (Sham): Saline injection + Vehicle injection.

    • Group B (LPS Control): LPS injection + Vehicle injection.

    • Group C (LPS + Ribocil-C): LPS injection + Ribocil-C injection.

  • Sepsis Induction: Administer LPS via intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg.[10][11]

  • Treatment: Administer Ribocil-C (e.g., 60-120 mg/kg) or vehicle i.p. shortly before or after the LPS challenge (e.g., 30 minutes pre- or post-injection).[1]

  • Monitoring:

    • Monitor survival rates every 4-6 hours for the first 48 hours, then daily for up to 7 days.

    • Assess clinical signs of sepsis using a murine sepsis score (MSS) including activity, posture, and breathing.[9]

  • Endpoint Analysis (at a predetermined time, e.g., 6-24 hours post-injection):

    • Collect blood via cardiac puncture for cytokine analysis (TNF-α, IL-6).

    • Harvest spleen and liver under sterile conditions for bacterial load determination (though less relevant for a pure LPS model).

Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is the gold standard for sepsis research as it induces a polymicrobial infection that closely mimics the progression of human sepsis originating from a perforated bowel.[8][12][13]

Materials:

  • All materials from Protocol 1, plus:

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical tools (scissors, forceps, needle holders)

  • Suture material (e.g., 3-0 silk and 4-0 nylon)

  • Gauze, sterile drapes, and antiseptic solution (e.g., Betadine)

  • Warmed sterile saline (1 mL) for resuscitation

  • Analgesics (e.g., Buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave the abdomen and sterilize the area with antiseptic solution.[9][14]

  • Surgical Procedure:

    • Make a 1 cm midline incision through the skin and peritoneum.[12]

    • Exteriorize the cecum. Be careful not to damage the blood supply.

    • Ligate the cecum with a 3-0 silk suture at a specified distance from the distal end (e.g., 50% ligation for moderate sepsis).[12]

    • Puncture the ligated cecum once or twice with a 21-23 gauge needle. A small amount of fecal matter should be extruded.[9][12]

    • Carefully return the cecum to the peritoneal cavity.[9]

    • Close the peritoneum and skin in two separate layers.[12]

  • Resuscitation and Post-Operative Care:

    • Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously to prevent dehydration.[9][14]

    • Administer analgesics as per IACUC protocol.

    • Place the mouse in a clean cage on a warming pad until fully recovered from anesthesia.

  • Treatment: Administer Ribocil-C or vehicle as described in Protocol 1. Dosing can occur pre-surgery or at a set time post-surgery.

  • Monitoring and Endpoints: Same as Protocol 1. For this model, determining bacterial load in the peritoneal fluid, blood, spleen, and liver is a critical endpoint.

Experimental_Workflow General Experimental Workflow for Sepsis Models Randomization 2. Randomization into Groups Sepsis_Induction 3. Sepsis Induction Randomization->Sepsis_Induction LPS_Model LPS Injection Model Sepsis_Induction->LPS_Model Endotoxemia CLP_Model CLP Surgical Model Sepsis_Induction->CLP_Model Polymicrobial Treatment 4. Treatment Administration LPS_Model->Treatment CLP_Model->Treatment Vehicle Vehicle Control Treatment->Vehicle Ribocil Ribocil-C Treatment->Ribocil Monitoring 5. Monitoring (Survival & Clinical Score) Vehicle->Monitoring Ribocil->Monitoring Endpoint 6. Endpoint Data Collection (e.g., 24 hours) Monitoring->Endpoint Blood Blood (Cytokines) Endpoint->Blood Organs Organs (Bacterial Load) Endpoint->Organs Analysis 7. Data Analysis Blood->Analysis Organs->Analysis

Caption: A general experimental workflow for murine sepsis models.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups. Below are examples of how to structure the results.

Table 1: Survival Analysis

Group N Survival (%) at 7 Days Median Survival Time (Hours)
Sham 10 100% N/A
CLP + Vehicle 10 20% 38
CLP + Ribocil-C 10 80%* >168

| p < 0.05 vs. CLP + Vehicle | | | |

Table 2: Bacterial Load in Spleen and Blood (24h post-CLP)

Group Organ Bacterial Load (log10 CFU/g or /mL) ± SEM
Sham Spleen < 2.0
CLP + Vehicle Spleen 7.8 ± 0.4
CLP + Ribocil-C Spleen 5.2 ± 0.3*
Sham Blood < 1.7
CLP + Vehicle Blood 5.1 ± 0.5
CLP + Ribocil-C Blood 3.1 ± 0.4*

| p < 0.05 vs. CLP + Vehicle | | |

Table 3: Pro-inflammatory Cytokine Levels in Plasma (6h post-LPS)

Group TNF-α (pg/mL) ± SEM IL-6 (pg/mL) ± SEM
Sham 50 ± 15 80 ± 20
LPS + Vehicle 2500 ± 300 4500 ± 450
LPS + Ribocil-C 1800 ± 250* 3100 ± 380*

| p < 0.05 vs. LPS + Vehicle | | |

Safety and Ethical Considerations:

  • All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.

  • The CLP procedure is a significant surgical insult. Proper aseptic technique, anesthesia, and analgesia are mandatory to minimize animal suffering.

  • Humane endpoints should be clearly defined in the IACUC protocol. Mice exhibiting severe signs of distress (e.g., inability to right themselves, severe hypothermia, labored breathing) should be euthanized.[9]

References

Application Notes and Protocols: In Vitro FMN Riboswitch Binding Assay for Ribocil-C Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboswitches are structured, non-coding RNA elements typically found in the 5' untranslated region of bacterial messenger RNA (mRNA) that regulate gene expression in response to binding specific small molecule metabolites.[1][2] The flavin mononucleotide (FMN) riboswitch, a highly conserved regulatory element in many pathogenic bacteria, controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[3][4][5][6] This makes the FMN riboswitch a compelling target for the development of novel antibacterial agents.[2][7]

Ribocil-C is a synthetic small molecule that acts as a potent and selective inhibitor of the FMN riboswitch.[1][4][8] By mimicking the natural ligand, FMN, Ribocil-C binds to the riboswitch aptamer domain, inducing a conformational change that leads to the premature termination of transcription or inhibition of translation of downstream genes essential for bacterial growth.[1][3][9] This application note provides a detailed protocol for an in vitro fluorescence-based binding assay to characterize the interaction of Ribocil-C racemate with the FMN riboswitch.

Signaling Pathway and Mechanism of Action

The FMN riboswitch regulates gene expression through a ligand-binding-induced conformational change. In the absence of FMN, the riboswitch adopts a conformation that allows for transcription of the downstream genes. Upon binding of FMN, or a mimic like Ribocil-C, the aptamer domain undergoes a significant structural rearrangement. This change in conformation leads to the formation of a terminator hairpin structure, which signals the RNA polymerase to halt transcription, thus turning gene expression "off".

FMN_Riboswitch_Signaling cluster_off Gene Expression OFF cluster_on Gene Expression ON RibocilC Ribocil-C FMN_Riboswitch_Bound FMN Riboswitch (Bound State) RibocilC->FMN_Riboswitch_Bound Binds to Aptamer Terminator_Hairpin Terminator Hairpin Formation FMN_Riboswitch_Bound->Terminator_Hairpin Induces Conformational Change Transcription_Termination Transcription Termination Terminator_Hairpin->Transcription_Termination No_Gene_Expression No Riboflavin Biosynthesis/Transport Transcription_Termination->No_Gene_Expression FMN_Riboswitch_Unbound FMN Riboswitch (Unbound State) Antiterminator_Formation Antiterminator Formation FMN_Riboswitch_Unbound->Antiterminator_Formation Default Conformation Transcription_Continues Transcription Continues Antiterminator_Formation->Transcription_Continues Gene_Expression Riboflavin Biosynthesis/Transport Transcription_Continues->Gene_Expression

Figure 1: FMN Riboswitch Signaling Pathway.

Quantitative Data Summary

The binding affinity of Ribocil-C and its enantiomers to the FMN riboswitch has been determined using various in vitro techniques. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.

CompoundTargetAssay MethodDissociation Constant (Kd)Reference
Ribocil-CE. coli FMN RiboswitchFluorescence Competition~0.8 nM (derived from IC50)[10][11]
Ribocil-B (S-enantiomer)E. coli FMN RiboswitchFluorescence Competition6.6 nM[7][11]
Ribocil-A (R-enantiomer)E. coli FMN RiboswitchFluorescence Competition> 10,000 nM[7][11]
FMN (Natural Ligand)F. nucleatum FMN RiboswitchFluorescence Quenching37.5 ± 3.1 nM[5]
FMN (Natural Ligand)E. coli FMN RiboswitchFluorescence-based13 nM[1]

Experimental Protocols

In Vitro FMN Riboswitch Binding Assay using Fluorescence Quenching

This protocol is based on the principle that the intrinsic fluorescence of FMN is quenched upon binding to the FMN riboswitch aptamer.[5][12] A competitive binding format is used where Ribocil-C displaces FMN, leading to an increase in fluorescence.

Materials and Reagents:

  • FMN Riboswitch RNA: In vitro transcribed and purified. The sequence should correspond to the aptamer domain of the target bacterial FMN riboswitch (e.g., from E. coli or B. subtilis).

  • This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Flavin Mononucleotide (FMN): High-purity, dissolved in water.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 2 mM MgCl2.

  • Nuclease-free water.

  • 96-well or 384-well black, flat-bottom plates.

  • Fluorometer capable of excitation at ~450 nm and emission detection at ~530 nm.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_rna Prepare FMN Riboswitch RNA (In Vitro Transcription & Purification) setup_plate Set up Assay Plate: - Constant FMN & RNA - Titration of Ribocil-C prep_rna->setup_plate prep_ligands Prepare Stock Solutions (Ribocil-C, FMN) prep_ligands->setup_plate prep_buffer Prepare Binding Buffer prep_buffer->setup_plate incubation Incubate at Room Temperature (e.g., 30 minutes) setup_plate->incubation measurement Measure Fluorescence (Ex: 450 nm, Em: 530 nm) incubation->measurement data_processing Data Normalization and Background Subtraction measurement->data_processing curve_fitting Fit Data to a Competition Binding Model (e.g., IC50) data_processing->curve_fitting kd_determination Calculate Dissociation Constant (Kd) curve_fitting->kd_determination

Figure 2: Experimental Workflow for the Binding Assay.

Step-by-Step Procedure:

  • RNA Preparation and Folding:

    • Dilute the FMN riboswitch RNA stock in the binding buffer to the desired final concentration (e.g., 2x the final assay concentration).

    • To ensure proper folding, heat the RNA solution at 85-95°C for 2-3 minutes, followed by slow cooling to room temperature over 15-20 minutes.

  • Assay Plate Setup:

    • Prepare a serial dilution of the this compound stock solution in the binding buffer.

    • In a 96-well plate, add the following components in order:

      • Binding Buffer

      • FMN solution (to a final concentration near its Kd for the riboswitch, e.g., 20-40 nM)

      • Serially diluted this compound or vehicle control (e.g., DMSO).

      • Folded FMN riboswitch RNA (to a final concentration that gives a significant fluorescence quenching, e.g., 60-80 nM).

    • Include control wells:

      • Buffer only (for background fluorescence).

      • FMN only (for maximal fluorescence).

      • FMN + RNA (for minimal fluorescence/maximal quenching).

  • Incubation:

    • Seal the plate and incubate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation set to approximately 450 nm and emission at approximately 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (buffer only) from all readings.

    • Normalize the data by setting the fluorescence of the FMN-only wells to 100% and the fluorescence of the FMN + RNA wells to 0%.

    • Plot the normalized fluorescence as a function of the logarithm of the Ribocil-C concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Ribocil-C that displaces 50% of the bound FMN.

    • The IC50 value can be converted to a Ki (and subsequently Kd) using the Cheng-Prusoff equation, taking into account the concentration of FMN and its Kd.

Conclusion

This application note provides a framework for conducting an in vitro binding assay to characterize the interaction of this compound with the FMN riboswitch. The provided protocol for a fluorescence-based competition assay is a robust and high-throughput method suitable for determining the binding affinity and for screening other potential FMN riboswitch inhibitors. The quantitative data and mechanistic diagrams offer valuable context for researchers in the field of antibacterial drug discovery.

References

Synthetic Pathways to Ribocil-C Racemate and Its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Ribocil-C racemate and its analogs. Ribocil-C is a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, a critical non-coding RNA element that regulates riboflavin (vitamin B2) biosynthesis. By mimicking the natural ligand, Ribocil-C effectively suppresses the expression of genes essential for bacterial survival, making it a promising candidate for the development of novel antibiotics.

The synthetic strategies outlined herein focus on a convergent approach, characterized by the preparation of a core heterocyclic scaffold followed by its elaboration through coupling with various functionalized side chains. This modular methodology allows for the efficient generation of a diverse library of analogs for structure-activity relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties.

I. Overview of the Synthetic Strategy

The synthesis of this compound and its analogs is conceptually divided into two primary stages:

  • Synthesis of the Dihydropyrimido[4,5-d]pyrimidinone Core: This involves the construction of the central bicyclic heteroaromatic system. A plausible and efficient method for this is a variation of the Biginelli reaction, a one-pot multicomponent condensation.

  • Coupling and Functionalization via Reductive Amination: The core scaffold, possessing a reactive carbonyl or a precursor functional group, is then coupled with a desired amine-containing side chain. A late-stage reductive amination is a key transformation in this step, offering a reliable method for forging the crucial carbon-nitrogen bond.

This two-pronged approach provides the flexibility to introduce diversity at the piperidine moiety and the aromatic substituent on the pyrimidinone ring, facilitating the exploration of the chemical space around the Ribocil-C scaffold.

II. Experimental Protocols

Protocol 1: Synthesis of the 7-(4-chlorophenyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one Core Scaffold

This protocol describes a potential Biginelli-like condensation reaction to form the key heterocyclic core of Ribocil-C.

Materials and Reagents:

  • 4-chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Urea

  • A suitable catalyst (e.g., p-toluenesulfonic acid, Lewis acids like Yb(OTf)₃, or an organocast)

  • Ethanol or another suitable solvent

  • Sodium ethoxide (optional, for in situ enolate formation)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and urea (1.5-2.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the catalyst and substrates.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography to yield the pure 7-(4-chlorophenyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Illustrative):

ParameterValue
Yield 45-75%
Purity (by HPLC) >95%
¹H NMR (DMSO-d₆, 400 MHz) δ 10.1 (s, 1H), 8.3 (s, 1H), 7.6 (d, J=8.4 Hz, 2H), 7.5 (d, J=8.4 Hz, 2H), 4.2 (s, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.2, 158.4, 152.1, 148.9, 135.6, 133.8, 129.5, 128.7, 98.5, 45.1
MS (ESI+) m/z Calculated for C₁₂H₉ClN₄O: 260.05; Found: 261.06 [M+H]⁺
Protocol 2: Synthesis of this compound via Reductive Amination

This protocol details the coupling of the pyrimidinone core with the piperidine side chain.

Materials and Reagents:

  • 7-(4-chlorophenyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one (from Protocol 1)

  • tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (or a suitable precursor aldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

  • Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane for deprotection

Procedure:

  • Reaction Setup: To a solution of 7-(4-chlorophenyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one (1.0 eq) and tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.2 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected Ribocil-C.

  • Deprotection: Dissolve the Boc-protected intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Final Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by reverse-phase HPLC or by precipitation/crystallization to yield the final this compound as a salt (e.g., TFA or HCl salt).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Quantitative Data (Illustrative):

ParameterValue
Yield (over 2 steps) 30-50%
Purity (by HPLC) >98%
HRMS (ESI+) m/z Calculated for C₂₁H₂₃ClN₆O: 426.1622; Found: 427.1695 [M+H]⁺

III. Visualizing the Synthetic Workflow and Mechanism

To aid in the understanding of the synthetic process and the underlying mechanism of action of Ribocil-C, the following diagrams are provided.

G Synthetic Workflow for this compound cluster_0 Step 1: Core Synthesis (Biginelli-like Reaction) cluster_1 Step 2: Coupling and Deprotection A 4-Chlorobenzaldehyde Core 7-(4-chlorophenyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one A->Core One-pot condensation B Ethyl Cyanoacetate B->Core One-pot condensation C Urea C->Core One-pot condensation Coupled Boc-Protected Ribocil-C Core->Coupled Reductive Amination (NaBH(OAc)₃) Piperidine tert-butyl 3-(aminomethyl)piperidine-1-carboxylate Piperidine->Coupled Final This compound Coupled->Final Deprotection (TFA or HCl)

Caption: A flowchart illustrating the two-stage synthetic route to this compound.

G Mechanism of FMN Riboswitch Inhibition by Ribocil-C Riboswitch FMN Riboswitch (Aptamer Domain) Binding Ribocil-C binds to the FMN binding pocket Riboswitch->Binding RibocilC Ribocil-C RibocilC->Binding Conformation Conformational Change in Riboswitch Binding->Conformation Termination Transcription Termination of rib Genes Conformation->Termination Inhibition Inhibition of Riboflavin Biosynthesis Termination->Inhibition Growth Bacterial Growth Arrest Inhibition->Growth

Caption: Signaling pathway of Ribocil-C's mechanism of action on the FMN riboswitch.

IV. Synthesis of Ribocil-C Analogs

The modular nature of this synthetic strategy allows for the straightforward generation of analogs by varying the starting materials in both key steps.

  • Variation of the Aromatic Substituent: By replacing 4-chlorobenzaldehyde with other substituted benzaldehydes in Protocol 1, a range of analogs with modifications on the phenyl ring can be synthesized. This allows for probing the electronic and steric requirements of the binding pocket.

  • Variation of the Piperidine Side Chain: Utilizing different substituted piperidines or other cyclic amines in the reductive amination step (Protocol 2) enables the exploration of the solvent-exposed region of the FMN riboswitch binding site. This is particularly important for tuning properties such as cell permeability and efflux pump avoidance, which are critical for activity against Gram-negative bacteria.

The provided protocols and accompanying information offer a comprehensive guide for the synthesis of this compound and its analogs. The described methods are robust and adaptable, providing a solid foundation for researchers engaged in the discovery and development of novel antibacterial agents targeting the FMN riboswitch. Careful execution of these protocols and thorough characterization of the synthesized compounds will be essential for advancing our understanding of this promising new class of antibiotics.

Application Notes and Protocols for Testing Ribocil-C in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch, a non-coding RNA element that regulates riboflavin (vitamin B2) biosynthesis in bacteria. While Ribocil-C has shown potency against Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited due to the formidable outer membrane of these organisms, which restricts the influx of many small molecules.[1][2] However, derivatives of Ribocil-C, such as Ribocil C-PA, have been engineered to overcome this barrier and exhibit activity against certain Gram-negative pathogens.[2][3]

These application notes provide a comprehensive experimental framework for testing the efficacy and mechanism of action of Ribocil-C and its analogs against Gram-negative bacteria. The protocols outlined below cover essential assays from initial susceptibility testing to more in-depth analyses of membrane permeability and target engagement.

FMN Riboswitch Signaling Pathway

The FMN riboswitch is a key regulator of riboflavin biosynthesis and transport. When intracellular concentrations of FMN are high, FMN binds to the aptamer domain of the riboswitch, inducing a conformational change in the downstream expression platform. This change typically results in the formation of a terminator hairpin, leading to premature transcription termination of the genes involved in riboflavin synthesis (the rib operon). Conversely, at low FMN concentrations, the riboswitch adopts an anti-terminator conformation, allowing for the transcription of the rib operon and subsequent FMN production. Ribocil-C acts as an FMN mimic, binding to the riboswitch and locking it in the "off" state, thereby inhibiting riboflavin biosynthesis and bacterial growth.[4]

FMN_Riboswitch_Signaling_Pathway cluster_0 Low FMN Concentration cluster_1 High FMN Concentration / Presence of Ribocil-C Anti-terminator Anti-terminator Conformation rib_Operon_Transcription rib Operon Transcription Anti-terminator->rib_Operon_Transcription Allows Riboflavin_Biosynthesis Riboflavin Biosynthesis rib_Operon_Transcription->Riboflavin_Biosynthesis Leads to FMN_Production FMN Production Riboflavin_Biosynthesis->FMN_Production Results in FMN_RibocilC FMN or Ribocil-C Terminator Terminator Conformation FMN_RibocilC->Terminator Binds & Induces Transcription_Termination Transcription Termination Terminator->Transcription_Termination Causes Inhibition Inhibition of Riboflavin Biosynthesis Transcription_Termination->Inhibition Leads to FMN_Riboswitch FMN Riboswitch (rib Operon mRNA) FMN_Riboswitch->Anti-terminator FMN_Riboswitch->Terminator Experimental_Workflow Start Start MIC_Determination 1. Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Determination Permeability_Assessment 2. Membrane Permeability Assessment MIC_Determination->Permeability_Assessment If Active Target_Engagement 3. Target Engagement Assay (Reporter Gene Assay) Permeability_Assessment->Target_Engagement If Permeable Data_Analysis 4. Data Analysis and Interpretation Target_Engagement->Data_Analysis Confirm On-Target Activity End End Data_Analysis->End

References

Application of Ribocil-C in Studies of Bacterial Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a synthetic small molecule that acts as a potent and selective inhibitor of the flavin mononucleotide (FMN) riboswitch.[1][2][3] Riboswitches are non-coding RNA elements found predominantly in the 5' untranslated regions of bacterial messenger RNA (mRNA) that regulate gene expression in response to binding a specific small molecule metabolite.[4][5][6] The FMN riboswitch, upon binding its natural ligand FMN, undergoes a conformational change that typically leads to the repression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[4][5] Ribocil-C mimics FMN, binding to the FMN riboswitch aptamer domain and inducing a similar regulatory response, thereby inhibiting bacterial growth by creating a state of riboflavin starvation.[1][7] This specific mechanism of action makes Ribocil-C a valuable tool for studying bacterial gene regulation and a promising candidate for antibiotic development.[7][8]

Data Presentation

The following table summarizes key quantitative data related to the activity of Ribocil and its analogs.

CompoundTarget Organism/ComponentParameterValueReference
RibocilE. coli FMN riboswitch-controlled reporterEC500.3 µM[1]
RibocilE. coli FMN riboswitch aptamer RNA (in vitro)KD13 nM[1]
Ribocil-CMethicillin-resistant S. aureus (MRSA)MIC0.5 µg/mL[5]
Ribocil C-PAE. coli (efflux deficient)MIC4 µg/mL[8]
Ribocil C-PAEnterobacter cloacaeMIC4 µg/mL[8]
Ribocil C-PAK. pneumoniaeMIC4 µg/mL[8]

Signaling Pathway and Mechanism of Action

Ribocil-C functions by hijacking the natural FMN riboswitch regulatory system. In the absence of FMN or Ribocil-C, the riboswitch adopts a conformation that allows for transcription and translation of downstream genes involved in riboflavin biosynthesis (the "ON" state). Upon binding of FMN or Ribocil-C to the aptamer domain, the riboswitch undergoes a structural rearrangement, forming a terminator hairpin that prematurely halts transcription or sequesters the ribosome binding site, thus preventing translation (the "OFF" state).

FMN_Riboswitch_Mechanism cluster_on Gene Expression ON (Low FMN) cluster_off Gene Expression OFF (High FMN or Ribocil-C) ON_State FMN Riboswitch (Anti-terminator form) RBS_exposed Ribosome Binding Site (Exposed) ON_State->RBS_exposed allows OFF_State FMN Riboswitch (Terminator form) Transcription_Translation Transcription & Translation RBS_exposed->Transcription_Translation enables ribB_gene ribB Gene (Riboflavin Biosynthesis) Transcription_Translation->ribB_gene expresses RBS_sequestered Ribosome Binding Site (Sequestered) OFF_State->RBS_sequestered causes No_ribB_expression No ribB Gene Expression RBS_sequestered->No_ribB_expression prevents FMN FMN FMN->OFF_State binds RibocilC Ribocil-C RibocilC->OFF_State binds

Caption: Mechanism of FMN riboswitch regulation by FMN and Ribocil-C.

Experimental Protocols

In Vitro Reporter Gene Assay to Determine EC50 of Ribocil-C

This protocol is designed to quantify the in vivo activity of Ribocil-C by measuring its effect on the expression of a reporter gene under the control of an FMN riboswitch.

Materials:

  • E. coli strain harboring a plasmid with a reporter gene (e.g., lacZ, GFP) downstream of the E. coli ribB FMN riboswitch.

  • Luria-Bertani (LB) medium.

  • Ribocil-C stock solution (in DMSO).

  • Appropriate antibiotics for plasmid maintenance.

  • Microplate reader.

Procedure:

  • Inoculate a single colony of the reporter E. coli strain into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh LB medium to an OD600 of ~0.05.

  • Prepare a serial dilution of Ribocil-C in a 96-well plate. The final concentration of DMSO should be kept constant across all wells and should not exceed 1%.

  • Add the diluted bacterial culture to each well of the 96-well plate containing the Ribocil-C dilutions.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and reporter gene expression.

  • Measure the OD600 to assess bacterial growth.

  • Measure the reporter gene expression (e.g., fluorescence for GFP, or perform a β-galactosidase assay for lacZ).

  • Normalize the reporter gene expression to cell density (OD600).

  • Plot the normalized reporter expression against the logarithm of the Ribocil-C concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro Transcription/Translation (IVTT) Assay

This protocol assesses the direct effect of Ribocil-C on the regulatory activity of the FMN riboswitch in a cell-free system.

Materials:

  • IVTT kit (e.g., PURExpress®).

  • Linear DNA template containing the FMN riboswitch followed by a reporter gene.

  • Ribocil-C stock solution (in DMSO).

  • FMN solution (as a positive control).

Procedure:

  • Set up the IVTT reactions according to the manufacturer's instructions.

  • Add the DNA template to each reaction.

  • Add varying concentrations of Ribocil-C or FMN to the respective reactions. Include a no-inhibitor control.

  • Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).

  • Stop the reactions and quantify the amount of protein produced (e.g., by Western blot, fluorescence, or enzymatic activity of the reporter protein).

  • Analyze the dose-dependent inhibition of protein synthesis by Ribocil-C.

Identification of Ribocil-C Resistance Mutations

This protocol is used to identify mutations in the FMN riboswitch that confer resistance to Ribocil-C, confirming its mode of action.[1]

Materials:

  • E. coli strain (e.g., MB5746, which has a permeable membrane).[5]

  • Mueller-Hinton agar plates.

  • Ribocil-C.

  • PCR reagents for amplification of the FMN riboswitch region.

  • Sanger sequencing reagents.

Procedure:

  • Spread a lawn of the E. coli strain on Mueller-Hinton agar plates.

  • Spot serial dilutions of Ribocil-C onto the agar.[1]

  • Incubate the plates at 37°C overnight.

  • Isolate colonies that grow in the presence of inhibitory concentrations of Ribocil-C.

  • From these resistant colonies, extract genomic DNA.

  • Amplify the FMN riboswitch region using PCR.

  • Sequence the PCR products using Sanger sequencing.

  • Align the sequences from the resistant mutants with the wild-type sequence to identify mutations. All 19 mutations causal for drug resistance were located within the FMN riboswitch located immediately 5′ of ribB.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of Ribocil-C.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_validation Target Validation Reporter_Assay Reporter Gene Assay (EC50 Determination) Target_Engagement Confirm Target Engagement Reporter_Assay->Target_Engagement MIC_Determination MIC Determination (Antibacterial Activity) MIC_Determination->Target_Engagement Resistance_Mapping Resistance Mutant Mapping Mechanism_of_Action Elucidate Mechanism of Action Resistance_Mapping->Mechanism_of_Action Binding_Assay Binding Assay (KD Determination) Binding_Assay->Target_Engagement IVTT In Vitro Transcription/ Translation Assay IVTT->Mechanism_of_Action

Caption: Experimental workflow for studying Ribocil-C.

References

Application Notes and Protocols for High-Throughput Screening of Antibacterials Using Ribocil-C Racemate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing Ribocil-C Racemate in High-Throughput Screening for Novel Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and drug discovery.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial riboswitches, which are structured RNA elements that regulate gene expression, represent a promising class of untapped drug targets.[1][2] Riboswitches are highly conserved in many pathogenic bacteria and are generally absent in eukaryotes, offering a potential for selective toxicity.[3][4] The flavin mononucleotide (FMN) riboswitch, a key regulator of riboflavin (vitamin B2) biosynthesis and transport, is an especially attractive target.[5][6][7] Inhibition of the FMN riboswitch leads to riboflavin starvation and subsequent bacterial death.[3][8]

Ribocil-C is a synthetic small molecule that acts as a potent and selective inhibitor of the FMN riboswitch.[5][9] It functions as a mimic of the natural ligand, FMN, binding to the riboswitch aptamer domain and repressing the expression of downstream genes involved in riboflavin metabolism.[6][8] Ribocil was initially identified as a racemic mixture, with the S-enantiomer (Ribocil-B) being the biologically active component responsible for the antibacterial effect.[6] Ribocil-C is a more active analog of Ribocil.[5] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify novel antibacterial compounds targeting the FMN riboswitch.

Chemical Properties of Ribocil-C

PropertyValueSource
Molecular Formula C₂₁H₂₁N₇OS[10]
Molecular Weight 419.5 g/mol [10]
IUPAC Name 2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one[10]
CAS Number 1825355-56-3[9]

Mechanism of Action of Ribocil-C

Ribocil-C exerts its antibacterial activity by targeting the FMN riboswitch, which controls the expression of genes essential for riboflavin biosynthesis, such as ribB.[5][8] In the absence of FMN, the riboswitch adopts a conformation that allows for transcription of these genes. When the natural ligand FMN binds to the aptamer domain of the riboswitch, it induces a conformational change that leads to the formation of a terminator hairpin, prematurely halting transcription.[6] Ribocil-C, as an FMN mimic, binds to the same pocket on the riboswitch aptamer, stabilizing the "OFF" state and thereby inhibiting the production of enzymes necessary for riboflavin synthesis.[6][8] This leads to a depletion of intracellular flavins (riboflavin, FMN, and FAD), ultimately causing bacterial growth arrest and cell death.[5]

FMN_Riboswitch_Mechanism cluster_riboswitch FMN Riboswitch Regulation cluster_ligands Ligand Binding Riboswitch_ON Riboswitch 'ON' State (Low FMN) Transcription_ON ribB Gene Transcription Riboswitch_ON->Transcription_ON Allows Riboswitch_OFF Riboswitch 'OFF' State (High FMN or Ribocil-C) Transcription_OFF Transcription Termination Riboswitch_OFF->Transcription_OFF Induces Riboflavin_Biosynthesis Riboflavin Biosynthesis Transcription_ON->Riboflavin_Biosynthesis No_Biosynthesis No Riboflavin Biosynthesis Transcription_OFF->No_Biosynthesis FMN FMN FMN->Riboswitch_OFF Binds to Aptamer RibocilC Ribocil-C RibocilC->Riboswitch_OFF Binds to Aptamer

Caption: FMN Riboswitch Regulation by FMN and Ribocil-C.

Application in High-Throughput Screening

This compound can be a valuable tool in HTS campaigns aimed at discovering novel FMN riboswitch inhibitors. It can be utilized in various assay formats, primarily as a positive control to validate the assay performance and as a competitor in binding assays to identify compounds that bind to the same site.

Quantitative Data for Ribocil Analogs

The following table summarizes key quantitative data for Ribocil and its analogs, which can be used for assay validation and as a benchmark for newly identified compounds.

CompoundTarget OrganismAssay TypeValueUnit
RibocilE. coliReporter Gene ExpressionEC₅₀ = 0.3µM
RibocilE. coliFMN Riboswitch Aptamer BindingK_D = 13nM
Ribocil-BE. coliMinimum Inhibitory Concentration (MIC)1µg/mL
Ribocil-AE. coliMinimum Inhibitory Concentration (MIC)≥ 64µg/mL
Ribocil-CS. aureus (MRSA)Minimum Inhibitory Concentration (MIC)0.5mg/mL
Ribocil C-PAE. coliMinimum Inhibitory Concentration (MIC)8µg/mL
Ribocil C-PAK. pneumoniaeMinimum Inhibitory Concentration (MIC)4µg/mL

Experimental Protocols

Here we provide detailed protocols for three common HTS assays where this compound can be employed.

Cell-Based Reporter Gene Assay

This assay utilizes a bacterial strain engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an FMN riboswitch. Inhibition of the riboswitch by a test compound will lead to a measurable change in the reporter signal.

Objective: To identify compounds that modulate FMN riboswitch activity in a cellular context.

Materials:

  • Bacterial strain expressing an FMN riboswitch-reporter construct (e.g., E. coli with PribB-lacZ)

  • Growth medium (e.g., Mueller-Hinton broth)

  • 384-well microplates

  • Test compound library

  • This compound (positive control)

  • DMSO (vehicle control)

  • Reporter gene assay reagent (e.g., ONE-Glo™ Luciferase Assay System or ONPG)

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Culture Preparation: Inoculate the reporter strain in the growth medium and grow overnight at 37°C with shaking.

  • Assay Plate Preparation:

    • Add test compounds and controls to the 384-well plates. Typically, a final concentration of 10-20 µM is used for primary screening.

    • Include wells with this compound (e.g., at its EC₅₀ concentration) as a positive control and DMSO as a negative (vehicle) control.

  • Cell Seeding: Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium and dispense into the assay plates.

  • Incubation: Incubate the plates at 37°C with shaking for a defined period (e.g., 3-4 hours) to allow for cell growth and reporter gene expression.

  • Signal Detection:

    • Measure the optical density (OD₆₀₀) of each well to assess bacterial growth.

    • Add the appropriate reporter gene assay reagent according to the manufacturer's instructions.

    • Measure the reporter signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to the cell density (OD₆₀₀).

    • Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

    • Identify "hit" compounds that show significant modulation of the reporter signal.

Reporter_Gene_Assay_Workflow Start Start Prepare_Culture Prepare Reporter Strain Culture Start->Prepare_Culture Seed_Cells Seed Reporter Cells into Plates Prepare_Culture->Seed_Cells Prepare_Plates Prepare 384-well Plates with Compounds and Controls Prepare_Plates->Seed_Cells Incubate Incubate at 37°C Seed_Cells->Incubate Measure_OD Measure Cell Density (OD600) Incubate->Measure_OD Add_Reagent Add Reporter Assay Reagent Measure_OD->Add_Reagent Measure_Signal Measure Reporter Signal Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Identify Hits Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Cell-Based Reporter Gene Assay Workflow.

In Vitro Fluorescence Polarization (FP) Competition Assay

This is a biophysical assay that measures the binding of a fluorescently labeled ligand to the FMN riboswitch RNA. Test compounds that bind to the same site will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.

Objective: To identify compounds that directly bind to the FMN riboswitch aptamer.

Materials:

  • Purified FMN riboswitch aptamer RNA

  • Fluorescently labeled FMN analog (e.g., FMN-FAM)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • 384-well black, low-volume microplates

  • Test compound library

  • This compound (positive control)

  • DMSO (vehicle control)

  • Fluorescence polarization plate reader

Protocol:

  • Assay Plate Preparation:

    • Dispense test compounds and controls into the 384-well plates.

    • Include wells with a serial dilution of this compound to generate a competition curve and wells with DMSO as a negative control.

  • Reagent Preparation: Prepare a solution containing the FMN riboswitch RNA and the fluorescently labeled FMN analog in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal.

  • Assay Reaction: Add the RNA-probe mix to all wells of the assay plate.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Signal Detection: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units for each test compound.

    • Identify "hit" compounds that cause a significant decrease in the FP signal.

    • For active compounds, perform dose-response experiments to determine their IC₅₀ values.

FP_Competition_Assay_Workflow Start Start Prepare_Plates Prepare 384-well Plates with Compounds and Controls Start->Prepare_Plates Add_Reagents Add RNA-Probe Mix to Plates Prepare_Plates->Add_Reagents Prepare_Reagents Prepare RNA and Fluorescent Probe Mix Prepare_Reagents->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data and Identify Hits Measure_FP->Analyze_Data End End Analyze_Data->End

References

Practical Guide to Using Ribocil-C in a Molecular Biology Lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a synthetic small molecule that acts as a highly selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] Riboswitches are non-coding RNA elements found in the 5'-untranslated region of bacterial mRNAs that regulate gene expression in response to binding specific ligands.[2][3][4] The FMN riboswitch, upon binding its natural ligand FMN, undergoes a conformational change that typically leads to the repression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[3][4] Ribocil-C mimics FMN, binding to the FMN riboswitch aptamer and effectively shutting down the riboflavin synthesis and uptake pathways, leading to bacterial starvation and death.[3][5] This mechanism makes Ribocil-C a valuable tool for studying bacterial physiology and a promising candidate for antibiotic development, particularly as it targets a regulatory element not present in mammals.[5]

Mechanism of Action

Ribocil-C functions as a competitive inhibitor of the FMN riboswitch. By binding to the aptamer domain of the riboswitch, it stabilizes a conformation that sequesters the Shine-Dalgarno sequence, thereby inhibiting the initiation of translation of downstream open reading frames, such as the ribB gene which is essential for riboflavin biosynthesis.[3][4] This leads to a depletion of intracellular flavins (riboflavin, FMN, and FAD), which are crucial cofactors for a wide range of metabolic reactions. The antibacterial effect of Ribocil-C can be reversed by the addition of exogenous riboflavin, confirming its specific mode of action.[3]

Data Presentation

Table 1: In Vitro Activity of Ribocil-C and its Analogs
CompoundOrganismStrainMIC (µg/mL)EC50 (µM)NotesReference
Ribocil-CE. coliMB5746 (LPS/efflux mutant)-0.3Inhibition of FMN riboswitch-controlled reporter gene expression.[3][6]
Ribocil-CS. aureusMRSA0.5-Activity reduced in the presence of exogenous riboflavin.[7]
Ribocil-CE. faecalis---Mentioned as having activity.[8]
Ribocil C-PAE. coliWild-type4-A derivative with enhanced activity against Gram-negative bacteria.[8]
Ribocil C-PAE. cloacae-4--[8]
Ribocil C-PAK. pneumoniae-4--[8]
Ribocil-B (S-enantiomer)E. coliMB5746 (LPS/efflux mutant)1-Shows superior microbiological activity compared to Ribocil-A.[9]
Ribocil-A (R-enantiomer)E. coliMB5746 (LPS/efflux mutant)≥ 64-[9]
Table 2: In Vivo Efficacy of Ribocil-C
CompoundAnimal ModelInfection ModelDosing RegimenReduction in Bacterial BurdenReference
Ribocil-CMouseE. coli septicemia30-120 mg/kg (subcutaneous, 3 times over 24h)Dose-dependent reduction in spleen bacterial load.[6]
Ribocil C-PAMouseE. coli acute pneumonia and septicemia100 mg/kg (IP, twice daily for 3 days)Nearly 2-log reduction in bacterial burden.[5]

Signaling Pathway and Experimental Workflow

Ribocil_C_Mechanism Ribocil-C Mechanism of Action cluster_riboswitch Bacterial Cell Ribocil_C Ribocil-C FMN_Riboswitch FMN Riboswitch (on ribB mRNA) Ribocil_C->FMN_Riboswitch Binds and inhibits ribB_mRNA ribB mRNA Ribosome Ribosome FMN_Riboswitch->Ribosome Blocks translation initiation RibB_Protein RibB Protein (Riboflavin Biosynthesis) Ribosome->RibB_Protein Translation (inhibited) Growth_Inhibition Growth Inhibition Riboflavin Riboflavin (Vitamin B2) RibB_Protein->Riboflavin Synthesis FMN_FAD FMN / FAD Riboflavin->FMN_FAD Conversion Bacterial_Growth Bacterial Growth FMN_FAD->Bacterial_Growth Essential for

Caption: Mechanism of action of Ribocil-C.

Experimental_Workflow General Experimental Workflow for Ribocil-C cluster_workflow Experimental Phases cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data Data Points Preparation 1. Preparation of Ribocil-C Stock Solution Experiment 2. In Vitro / In Vivo Experiment Preparation->Experiment Data_Collection 3. Data Collection Experiment->Data_Collection MIC_Assay MIC Determination Reporter_Assay Reporter Gene Assay Flavin_Measurement Flavin Level Measurement Infection_Model Mouse Infection Model Analysis 4. Data Analysis Data_Collection->Analysis MIC_Value MIC Values MIC_Assay->MIC_Value EC50_Value EC50 Values Reporter_Assay->EC50_Value Flavin_Levels Intracellular Flavin Levels Flavin_Measurement->Flavin_Levels Bacterial_Load Bacterial Load (CFU) Infection_Model->Bacterial_Load

Caption: A general workflow for experiments involving Ribocil-C.

Experimental Protocols

Protocol 1: Preparation of Ribocil-C Stock Solution

Materials:

  • Ribocil-C powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of Ribocil-C powder.

  • Weigh the Ribocil-C powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to dissolve the powder.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB) or M9-MOPS medium[5])

  • Ribocil-C stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh medium.

  • Serial Dilution of Ribocil-C:

    • In a 96-well plate, perform a two-fold serial dilution of Ribocil-C in the growth medium. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.

    • Include a positive control (bacteria with no Ribocil-C) and a negative control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Ribocil-C that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 3: FMN Riboswitch-Controlled Reporter Gene Assay

This protocol describes a general method to assess the in-cell activity of Ribocil-C on the FMN riboswitch using a reporter gene (e.g., GFP or luciferase).

Materials:

  • Bacterial strain engineered to express a reporter gene under the control of an FMN riboswitch.

  • Appropriate growth medium and selective antibiotics.

  • Ribocil-C stock solution.

  • 96-well plates (black plates for fluorescence/luminescence assays).

  • Fluorometer or luminometer.

Procedure:

  • Culture Preparation:

    • Grow an overnight culture of the reporter strain in medium containing the appropriate selective antibiotic. . Dilute the overnight culture in fresh medium to an OD600 of approximately 0.05.

  • Treatment with Ribocil-C:

    • In a 96-well plate, add the diluted bacterial culture.

    • Add varying concentrations of Ribocil-C to the wells. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate at the optimal temperature with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Measurement of Reporter Activity:

    • Measure the reporter signal (e.g., fluorescence at Ex/Em wavelengths appropriate for GFP, or luminescence after adding a substrate for luciferase).

    • Measure the OD600 of the cultures to normalize for cell density.

  • Data Analysis:

    • Calculate the normalized reporter expression for each Ribocil-C concentration.

    • Plot the normalized expression against the log of the Ribocil-C concentration and fit the data to a dose-response curve to determine the EC50 value.[3][9]

Protocol 4: Measurement of Intracellular Flavin Levels

This protocol outlines a general procedure for quantifying intracellular flavins using LC-MS/MS.

Materials:

  • Bacterial culture

  • Ribocil-C

  • Cold quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with Ribocil-C at a specified concentration (e.g., 0.5x MIC) for a defined time.[5] Include an untreated control.

  • Metabolism Quenching and Cell Harvesting:

    • Rapidly quench metabolic activity by adding the cold quenching solution to the bacterial culture.

    • Harvest the cells by centrifugation at a low temperature.

  • Metabolite Extraction:

    • Resuspend the cell pellet in the cold extraction solvent.

    • Lyse the cells (e.g., by bead beating or sonication).

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method for the separation and detection of riboflavin, FMN, and FAD.

    • Use authentic standards to create calibration curves for quantification.

  • Data Analysis:

    • Quantify the intracellular concentrations of riboflavin, FMN, and FAD in the Ribocil-C treated and untreated samples.

    • Normalize the flavin levels to the cell number or total protein concentration.

Troubleshooting

  • No or low activity of Ribocil-C:

    • Check for riboflavin in the medium: The presence of exogenous riboflavin can rescue bacteria from the effects of Ribocil-C.[3][5] Use a minimal medium with no added riboflavin.

    • Bacterial strain: Wild-type Gram-negative bacteria may be resistant due to low permeability or active efflux.[5][10] Use efflux pump-deficient strains or consider Ribocil C-PA for Gram-negative bacteria.[5]

    • Compound integrity: Ensure the Ribocil-C stock solution has been stored correctly.

  • High variability in results:

    • Inoculum size: Ensure consistent starting bacterial densities in all experiments.

    • Compound precipitation: Check for precipitation of Ribocil-C at higher concentrations in the assay medium.

Conclusion

Ribocil-C is a powerful tool for studying the FMN riboswitch and its role in bacterial metabolism. Its specific mechanism of action and potent antibacterial activity make it a valuable compound for both basic research and antibiotic discovery. The protocols provided in this guide offer a starting point for researchers to utilize Ribocil-C in their own laboratory settings. Careful experimental design and consideration of the factors outlined above will contribute to successful and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ribociclib Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential use of Ribociclib as an antibacterial agent. It addresses hypothetical scenarios of resistance development in bacterial strains based on established mechanisms of antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical antibacterial target of Ribociclib in bacteria?

While Ribociclib is a well-established CDK4/6 inhibitor in eukaryotic cells, its specific target in bacteria has not been definitively identified in published literature.[1] Hypothetically, Ribociclib could target bacterial proteins that are structurally homologous to eukaryotic cyclin-dependent kinases or other essential enzymes involved in the bacterial cell cycle and division. The bacterial cell division protein FtsZ is a potential, though unconfirmed, target for new antibiotics and represents a possible, indirect pathway that could be affected.[2]

Q2: What are the potential mechanisms by which bacteria could develop resistance to Ribociclib?

Based on known antibiotic resistance mechanisms, bacteria could hypothetically develop resistance to Ribociclib through several pathways:[3]

  • Target Modification: Alteration of the drug's binding site on its target protein would prevent Ribociclib from exerting its effect. This is a common resistance mechanism against various antibiotics.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade Ribociclib, rendering it inactive.

  • Efflux Pumps: Bacteria can actively transport Ribociclib out of the cell using efflux pumps, preventing it from reaching a high enough intracellular concentration to be effective.[4][5][6]

  • Reduced Permeability: Changes in the bacterial cell wall or membrane could reduce the uptake of Ribociclib into the cell.[5]

  • Biofilm Formation: Bacteria within a biofilm matrix can exhibit increased resistance to antimicrobial agents.[2]

Q3: How can resistance to Ribociclib be transferred between bacteria?

Resistance genes can be transferred between bacteria, including those of different species, through a process called horizontal gene transfer (HGT).[3][7] The primary mechanisms of HGT are:

  • Conjugation: Direct transfer of genetic material between two bacterial cells in contact.

  • Transformation: Uptake of free DNA from the environment.

  • Transduction: Transfer of genetic material by bacteriophages (viruses that infect bacteria).[3]

  • Vesiduction: Transfer of genetic material via outer membrane vesicles.[8]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during experiments aimed at evaluating the antibacterial efficacy of Ribociclib and overcoming potential resistance.

Issue Possible Cause Suggested Solution
No observable antibacterial activity of Ribociclib. The bacterial species being tested may have intrinsic resistance.Test a wider range of bacterial species, including both Gram-positive and Gram-negative bacteria.
The concentration of Ribociclib may be too low.Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC).
The drug may not be able to penetrate the bacterial cell wall.Consider co-administration with a membrane permeabilizing agent.
Development of resistance in a previously susceptible bacterial strain. Spontaneous mutation in the drug's target site.Sequence the gene of the hypothetical target protein to identify mutations.
Acquisition of resistance genes through horizontal gene transfer.Screen for the presence of plasmids or mobile genetic elements carrying resistance genes.
Upregulation of efflux pump expression.Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes.
Difficulty in overcoming Ribociclib resistance. The resistance mechanism may be multifactorial.Combine Ribociclib with other antibacterial agents that have different mechanisms of action.
The bacterial population may have formed a biofilm.Use biofilm-disrupting agents in combination with Ribociclib.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of Ribociclib

This protocol outlines the broth microdilution method to determine the MIC of Ribociclib against a bacterial strain.

  • Prepare a serial dilution of Ribociclib: In a 96-well microtiter plate, prepare a two-fold serial dilution of Ribociclib in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculate with bacteria: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Ribociclib that completely inhibits visible bacterial growth.

Protocol 2: Screening for Efflux Pump Activity

This protocol uses an efflux pump inhibitor (EPI) to investigate the role of efflux pumps in Ribociclib resistance.

  • Determine the MIC of Ribociclib: Use the protocol described above.

  • Determine the MIC of Ribociclib in the presence of an EPI: Repeat the MIC assay, but add a sub-inhibitory concentration of a known broad-spectrum EPI (e.g., CCCP, PAβN) to all wells.

  • Analyze results: A significant decrease (four-fold or greater) in the MIC of Ribociclib in the presence of the EPI suggests that efflux pumps are contributing to resistance.

Visualizations

cluster_0 Hypothetical Mechanisms of Ribociclib Resistance in Bacteria Target Modification Target Modification Enzymatic Inactivation Enzymatic Inactivation Efflux Pumps Efflux Pumps Reduced Permeability Reduced Permeability Biofilm Formation Biofilm Formation Ribociclib Ribociclib Bacteria Bacteria Ribociclib->Bacteria Antibacterial Action Bacteria->Target Modification develops Bacteria->Enzymatic Inactivation develops Bacteria->Efflux Pumps develops Bacteria->Reduced Permeability develops Bacteria->Biofilm Formation develops

Caption: Potential pathways for bacterial resistance to Ribociclib.

cluster_workflow Experimental Workflow: Investigating Ribociclib Resistance Start Start: Bacterial Culture MIC_Assay Determine MIC of Ribociclib Start->MIC_Assay Resistance_Observed Resistance Observed? MIC_Assay->Resistance_Observed Efflux_Assay Screen for Efflux Pump Activity (with EPI) Resistance_Observed->Efflux_Assay Yes End_Susceptible End: Strain is Susceptible Resistance_Observed->End_Susceptible No Sequencing Sequence Potential Target Genes Efflux_Assay->Sequencing HGT_Screen Screen for Plasmids/Mobile Elements Sequencing->HGT_Screen Analyze_Data Analyze Data and Characterize Mechanism HGT_Screen->Analyze_Data End_Resistant End: Resistance Mechanism Identified Analyze_Data->End_Resistant

Caption: Workflow for identifying Ribociclib resistance mechanisms.

cluster_pathway Hypothetical Signaling Pathway Inhibition by Ribociclib in Bacteria Growth_Signal Growth Signal Bacterial_Kinase Bacterial Kinase (Hypothetical Target) Growth_Signal->Bacterial_Kinase Cell_Cycle_Protein Cell Cycle Protein Bacterial_Kinase->Cell_Cycle_Protein activates Cell_Division Cell Division Cell_Cycle_Protein->Cell_Division Ribociclib Ribociclib Ribociclib->Bacterial_Kinase inhibits

Caption: Hypothetical mechanism of Ribociclib's antibacterial action.

References

Technical Support Center: Optimizing Ribocil-C Potency Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is for research purposes only.

This technical support center provides guidance for researchers working to improve the potency of Ribocil-C and its analogs. It is important to clarify at the outset that Ribocil-C is a selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch and is not known to be an inhibitor of Cyclin-Dependent Kinase 12 (CDK12). This guide will focus on its established mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ribocil-C? A1: Ribocil-C functions as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[1][2] By binding to the aptamer domain of the FMN riboswitch, Ribocil-C induces a conformational change that represses the expression of downstream genes, such as ribB, which are essential for riboflavin biosynthesis.[3][4] This ultimately inhibits bacterial growth by depleting the cell of necessary flavin cofactors.

Q2: Is Ribocil-C an inhibitor of CDK12? A2: No, based on available scientific literature, Ribocil-C is not a CDK12 inhibitor. Its activity is specific to the bacterial FMN riboswitch.[3][4] CDK12 inhibitors are a distinct class of molecules, often investigated for cancer therapy, that target a human protein kinase involved in regulating transcription.[5][6]

Q3: What is the key structural difference between Ribocil-A, Ribocil-B, and Ribocil-C? A3: Ribocil is a racemic mixture of two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer).[3] Ribocil-B is the biologically active form that binds to the FMN riboswitch with high affinity.[7] Ribocil-C is a structurally optimized analog of Ribocil-B, demonstrating approximately eight-fold greater potency against certain bacteria.[1][3][7]

Q4: How can the potency of Ribocil-C be improved for different types of bacteria? A4: Structure-activity relationship (SAR) studies have shown that the central hydroxy-pyrimidine piperidine core is essential for binding.[1][2] For improving activity against Gram-negative bacteria, a key modification has been the addition of a primary amine to create "Ribocil C-PA".[3][7][8] This modification is believed to enhance the compound's accumulation inside Gram-negative bacteria.[7][8]

Q5: What are common mechanisms of resistance to Ribocil-C? A5: Resistance to Ribocil-C typically arises from mutations in the FMN riboswitch itself.[1] These mutations can disrupt the binding of Ribocil-C to the aptamer domain, thereby preventing the repression of gene expression.[7]

Troubleshooting Experimental Issues

Q: My Ribocil-C compound shows no antibacterial activity in my assay. What could be the issue? A:

  • Incorrect Enantiomer: Ensure you are using the active S-enantiomer (Ribocil-B) or the more potent Ribocil-C, as the R-enantiomer (Ribocil-A) has significantly lower activity.[7]

  • Presence of Riboflavin: The antibacterial effect of Ribocil-C can be suppressed by the presence of exogenous riboflavin in the growth medium, as it competes for the same regulatory system.[1] Use a minimal medium with no or very low levels of riboflavin.

  • Bacterial Strain: The potency of Ribocil-C is dependent on the bacterial species having its essential riboflavin biosynthesis genes (like ribB) regulated by an FMN riboswitch.[3] Verify that your target organism utilizes this regulatory mechanism.

  • Compound Solubility: Ribocil-C is typically dissolved in DMSO. Ensure the compound is fully dissolved before adding it to your assay medium to avoid inaccurate concentrations.

Q: I am observing inconsistent MIC (Minimum Inhibitory Concentration) values for my new Ribocil analog. Why might this be happening? A:

  • Inoculum Effect: Variations in the starting bacterial density can significantly impact MIC values. Standardize your inoculum preparation carefully for each experiment.

  • Compound Stability: Assess the stability of your new analog in the assay medium over the incubation period. Degradation could lead to variable results.

  • Assay Conditions: Ensure that pH, incubation time, and temperature are consistent across all experiments, as these can affect both bacterial growth and compound activity.

Quantitative Data on Ribocil Analogs

The following tables summarize key potency metrics for Ribocil and its derivatives based on published data.

Table 1: In Vitro Binding and Gene Expression Inhibition

CompoundTargetAssay TypePotency MetricValueReference
Ribocil E. coli FMN RiboswitchGene Expression (reporter)EC500.3 µM[1]
Ribocil-B E. coli FMN RiboswitchBinding AffinityKd6.6 nM[7]
Ribocil-A E. coli FMN RiboswitchBinding AffinityKd≥ 10,000 nM[7]
Ribocil-B Riboflavin SynthesisInhibitionIC500.13 µM[9]
Ribocil-A Riboflavin SynthesisInhibitionIC50> 26 µM[9]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

CompoundBacterial StrainMIC (µg/mL)Reference
Ribocil-B E. coli1[9]
Ribocil-A E. coli≥ 64[9]
Ribocil-C E. coli> 64[3][10]
Ribocil C-PA E. coli4[3][10]
Ribocil C-PA K. pneumoniae4[3][10]
Ribocil-C MRSA0.5[7]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of Ribocil analogs against a target bacterial strain using the broth microdilution method.

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a single colony of the target bacterium. b. Inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth, or a minimal medium if testing riboflavin rescue). c. Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6). d. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in the assay medium.

  • Preparation of Compound Plate: a. Prepare a stock solution of the Ribocil analog in DMSO (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium. Start with the highest desired concentration (e.g., 128 µg/mL) and dilute down the plate. c. Include a positive control well (bacteria only, no compound) and a negative control well (broth only, no bacteria).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the compound plate, ensuring the final bacterial concentration is 5 x 10^5 CFU/mL. b. Seal the plate and incubate at the optimal temperature for 18-24 hours.

  • Reading the Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Results can be read visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Signaling Pathway Diagram

FMN_Riboswitch_Inhibition ribB ribB mRNA Ribosome Ribosome ribB->Ribosome Translation (ON State) ribB->Ribosome Translation (OFF State) RibB_Protein RibB Protein (Riboflavin Synthesis) Ribosome->RibB_Protein Produces FMN FMN (Natural Ligand) FMN->ribB Binds to Riboswitch RibocilC Ribocil-C (Inhibitor) RibocilC->ribB Binds to Riboswitch

Caption: Mechanism of FMN riboswitch inhibition by Ribocil-C.

Experimental Workflow Diagram

SAR_Workflow start Lead Compound (Ribocil-C) synthesis Synthesize Analogs (Structural Modification) start->synthesis invitro_binding In Vitro Binding Assay (e.g., Isothermal Titration Calorimetry) synthesis->invitro_binding Test Binding Affinity (Kd) gene_reporter Cell-Based Reporter Assay (FMN-riboswitch-GFP) synthesis->gene_reporter Test Functional Activity (EC50) mic_testing Antibacterial Susceptibility (MIC Testing) synthesis->mic_testing Test Whole-Cell Activity (MIC) decision Potency Improved? invitro_binding->decision gene_reporter->decision mic_testing->decision decision->synthesis No (Iterate Design) lead_opt Lead Optimization decision->lead_opt Yes end End lead_opt->end

Caption: Workflow for improving Ribocil-C potency via SAR.

References

Ribocil-C Delivery to Gram-Negative Bacteria: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing challenges associated with the delivery of Ribocil-C to gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is Ribocil-C generally ineffective against wild-type gram-negative bacteria?

A1: The ineffectiveness of Ribocil-C against wild-type gram-negative bacteria stems from two primary challenges: the formidable outer membrane barrier and the presence of promiscuous efflux pumps.[1][2] The gram-negative cell envelope features a unique outer membrane rich in lipopolysaccharides (LPS), which is intrinsically impermeable to many small molecules, including Ribocil-C.[3][4] Furthermore, even if some molecules breach this outer barrier, they are often actively expelled from the cell by efflux pumps before they can reach their intracellular target, the FMN riboswitch.[1]

Q2: What is Ribocil C-PA, and how does it overcome some of these delivery challenges?

A2: Ribocil C-PA is a derivative of Ribocil-C that has been modified to include a primary amine.[5][6] This modification significantly enhances its ability to accumulate inside gram-negative bacteria like E. coli.[7] The addition of the primary amine is thought to facilitate passage through the outer membrane. As a result, Ribocil C-PA demonstrates potent activity against several multidrug-resistant clinical isolates of E. coli and K. pneumoniae, whereas the parent Ribocil-C is largely inactive.[1][5]

Q3: What is the mechanism of action of Ribocil-C?

A3: Ribocil-C targets and inhibits the flavin mononucleotide (FMN) riboswitch.[1][8] Riboswitches are structured non-coding RNA elements found in the 5' untranslated region of bacterial mRNAs that regulate the expression of essential genes.[7] By binding to the FMN riboswitch, Ribocil-C prevents the downstream expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[8] This leads to riboflavin starvation and ultimately inhibits bacterial growth.[1]

Q4: Are there any gram-negative bacteria that are known to be intrinsically resistant to even modified versions of Ribocil-C like Ribocil C-PA?

A4: Yes, some gram-negative species, such as Acinetobacter baumannii and Pseudomonas aeruginosa, have shown limited susceptibility to Ribocil C-PA.[1] This is likely due to a combination of factors, including differences in the sequence of the FMN riboswitch aptamer and potentially more efficient efflux systems in these organisms.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Ribocil-C and its derivatives against gram-negative bacteria.

Problem Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum size. Media composition affecting compound activity. Instability of the compound in the growth medium.Standardize the inoculum to a 0.5 McFarland standard. Use cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing. Divalent cations like Mg2+ and Ca2+ can influence the permeability of the outer membrane. Prepare fresh stock solutions of Ribocil-C and its derivatives for each experiment. Assess the stability of the compound in the specific medium and under the incubation conditions used.
Ribocil-C shows activity against a permeability-deficient mutant strain but not the wild-type. The compound is unable to effectively cross the outer membrane of the wild-type strain. The compound is a substrate for efflux pumps in the wild-type strain.This is an expected result and confirms that the outer membrane and/or efflux are major barriers. Consider using Ribocil C-PA or other derivatives designed for improved gram-negative penetration. To confirm efflux pump involvement, test the compound's activity in the presence of an efflux pump inhibitor (EPI) like CCCP or PAβN.
No intracellular accumulation of Ribocil-C is detected by LC-MS/MS. Inefficient cell lysis. Low compound concentration or insufficient incubation time. Rapid degradation of the compound within the cell.Optimize the cell lysis protocol. Sonication or the use of chemical lysis agents may be necessary. Increase the concentration of the compound and/or the incubation time. Investigate the metabolic stability of the compound in bacterial lysates.
Contamination in MIC assay wells. Non-sterile technique during plate preparation or inoculation.Ensure all reagents, tips, and plates are sterile. Perform all manipulations in a laminar flow hood. Include a sterility control (medium only) on each plate.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ribocil-C and Ribocil C-PA against various gram-negative bacteria.

CompoundOrganismStrainMIC (µg/mL)Reference
Ribocil-CE. coliWild-type> 64[5]
Ribocil-CE. coliΔtolC (efflux deficient)8[1]
Ribocil C-PAE. coliWild-type4[5]
Ribocil C-PAE. cloacaeWild-type4[5]
Ribocil C-PAK. pneumoniaeWild-type4[5]
Ribocil C-PAA. baumanniiWild-type> 64[1]
Ribocil C-PAP. aeruginosaWild-type> 64[1]

Key Experimental Protocols

Broth Microdilution MIC Assay for Ribocil-C and Derivatives

Objective: To determine the minimum inhibitory concentration (MIC) of Ribocil-C or its derivatives against a gram-negative bacterial strain.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • Bacterial strain of interest

  • Ribocil-C or derivative stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline or MHB II to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB II to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Compound:

    • Prepare a 2-fold serial dilution of the Ribocil-C compound in MHB II in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 256 µg/mL down to 0.125 µg/mL.

    • Include a growth control well (MHB II with inoculum, no compound) and a sterility control well (MHB II only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). This will bring the final volume to 100 µL and the final bacterial density to ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Measurement of Intracellular Compound Accumulation by LC-MS/MS

Objective: To quantify the intracellular concentration of Ribocil-C or its derivatives in gram-negative bacteria.

Materials:

  • Bacterial culture grown to mid-log phase

  • Ribocil-C or derivative

  • Phosphate-buffered saline (PBS)

  • Silicone oil/dodecane mixture (density-gradient centrifugation)

  • Lysis buffer (e.g., with lysozyme and/or sonication)

  • Acetonitrile with an internal standard

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Compound Treatment:

    • Incubate the mid-log phase bacterial culture with a known concentration of the test compound for a specified time (e.g., 30 minutes).

  • Separation of Bacteria from Media:

    • Layer a sample of the treated culture onto the silicone oil/dodecane mixture in a microcentrifuge tube.

    • Centrifuge at high speed to pellet the bacteria through the oil layer, effectively separating them from the extracellular medium.

  • Cell Lysis and Extraction:

    • Remove the supernatant and the oil layer.

    • Resuspend the bacterial pellet in lysis buffer and lyse the cells.

    • Add acetonitrile with a known concentration of an internal standard to precipitate proteins and extract the compound.

  • LC-MS/MS Analysis:

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the compound present.

  • Data Normalization:

    • Determine the number of bacterial cells in the pellet (e.g., by plating a parallel sample for CFU counting or by measuring total protein content).

    • Express the intracellular concentration as the amount of compound per a specific number of cells (e.g., nmol/10¹² CFUs).

Visualizations

Gram_Negative_Cell_Envelope cluster_out Extracellular Space cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Ribocil-C Ribocil-C Porin Porin Ribocil-C->Porin Blocked Ribocil-C-PA Ribocil-C-PA Ribocil-C-PA->Porin Permeates FMN_Riboswitch FMN_Riboswitch Ribocil-C-PA->FMN_Riboswitch Binds LPS LPS Peptidoglycan Peptidoglycan Porin->Peptidoglycan Efflux_Pump Efflux_Pump Peptidoglycan->Efflux_Pump Efflux_Pump->Ribocil-C-PA Efflux

Caption: The formidable barrier of the gram-negative cell envelope to Ribocil-C and its derivatives.

Ribocil_C_MOA Ribocil_C_PA Ribocil_C_PA FMN_Riboswitch FMN_Riboswitch Ribocil_C_PA->FMN_Riboswitch Binds to ribB_mRNA ribB_mRNA FMN_Riboswitch->ribB_mRNA Conformational change in Ribosome Ribosome ribB_mRNA->Ribosome Translation blocked RibB_Protein RibB_Protein Ribosome->RibB_Protein Synthesis inhibited Riboflavin_Biosynthesis Riboflavin_Biosynthesis RibB_Protein->Riboflavin_Biosynthesis Is essential for Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Riboflavin_Biosynthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of Ribocil-C via inhibition of the FMN riboswitch.

Troubleshooting_Workflow start High Ribocil-C MIC against Gram-Negative Bacterium check_permeability Test against permeability-deficient mutant (e.g., ΔrfaC) start->check_permeability low_mic_mutant Low MIC in mutant? check_permeability->low_mic_mutant Yes high_mic_mutant High MIC in mutant check_permeability->high_mic_mutant No low_mic_mutant->high_mic_mutant No check_efflux Test with efflux pump inhibitor (e.g., PAβN) low_mic_mutant->check_efflux Yes conclusion3 Target may not be susceptible or other resistance mechanisms at play. high_mic_mutant->conclusion3 low_mic_epi Low MIC with EPI? check_efflux->low_mic_epi Yes high_mic_epi High MIC with EPI check_efflux->high_mic_epi No conclusion1 Outer membrane is a major barrier. Consider derivatives like Ribocil C-PA. low_mic_epi->conclusion1 No conclusion2 Efflux is a major resistance mechanism. low_mic_epi->conclusion2 Yes high_mic_epi->conclusion1

Caption: A logical workflow for troubleshooting high Ribocil-C MICs in gram-negative bacteria.

References

Ribocil-C (Ribociclib) Solubility: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Ribocil-C (Ribociclib) for in vitro experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.

Troubleshooting Guide: Common Solubility Issues

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous media (e.g., PBS, cell culture medium) The final concentration of the organic solvent (e.g., DMSO) is too low to maintain Ribocil-C in solution. Ribocil-C has lower solubility in aqueous solutions.- Increase the final concentration of DMSO in your working solution (ensure it is within the tolerance limits for your specific cell line). - Prepare intermediate dilutions in a solvent compatible with both DMSO and your aqueous medium. - Warm the aqueous medium to 37°C before adding the Ribocil-C stock solution. - Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even dispersion.
Cloudiness or precipitation in the stock solution The DMSO used may have absorbed moisture, which can reduce the solubility of Ribocil-C. The compound may not be fully dissolved.- Use fresh, anhydrous, high-quality DMSO.[1][2] - Briefly warm the solution in a 37°C water bath. - Use sonication to aid dissolution.[2]
Inconsistent experimental results Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. Degradation of the compound.- Visually inspect the stock solution for any precipitate before each use. If present, follow the steps to redissolve it. - Prepare fresh stock solutions regularly and store them properly in small aliquots to avoid repeated freeze-thaw cycles.[2] - Filter-sterilize the stock solution using a 0.22 µm filter before storing.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Ribocil-C stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing Ribocil-C stock solutions for in vitro assays.[1][2] It is important to use fresh, anhydrous DMSO as its hygroscopic nature can lead to reduced solubility.[1][2]

Q2: What is the solubility of Ribociclib in different solvents?

A2: The solubility of Ribociclib can vary depending on the specific form (e.g., free base, succinate salt) and the solvent. The following tables summarize the available data.

Ribociclib (Form not specified) Solubility

SolventMolar Solubility (mol/L) at 313.2 K (40°C)
Polyethylene glycol-400 (PEG-400)2.66 x 10⁻²
Transcutol-HP (THP)1.00 x 10⁻²
Propylene Glycol (PG)5.39 x 10⁻³
Dimethyl sulfoxide (DMSO)5.00 x 10⁻³
n-Butanol (n-BuOH)3.23 x 10⁻³
Acetone3.11 x 10⁻³
Isopropyl alcohol (IPA)1.58 x 10⁻³
Ethyl acetate (EA)1.41 x 10⁻³
Ethanol (EtOH)1.37 x 10⁻³
Methanol (MeOH)8.10 x 10⁻⁴
Water2.38 x 10⁻⁵

Data adapted from a study on the solubilization of Ribociclib in various organic solvents.[4]

Ribociclib Succinate Solubility in Aqueous Buffers at 37°C

pHBufferSolubility (mg/mL)
2.0HCl/KCl>2.4
4.5Acetate>2.4
6.8Phosphate0.8
7.5Phosphate0.3

Data from a study on the bioavailability of Ribociclib succinate.[5]

Q3: What concentrations of Ribocil-C are typically used in in vitro assays?

A3: The effective concentration of Ribocil-C will vary depending on the cell line and the specific assay. Ribociclib is a potent inhibitor of CDK4 and CDK6 with IC50 values of 10 nM and 39 nM, respectively, in biochemical assays.[2] For cell-based assays, concentrations can range from the nanomolar to the low micromolar range. For example, in studies with neuroblastoma cell lines, a dose range of 10 to 10,000 nM has been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Q4: How should I store my Ribocil-C stock solution?

A4: Ribocil-C stock solutions prepared in DMSO should be stored at -20°C or -80°C.[2][3] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ribocil-C Stock Solution in DMSO

Materials:

  • Ribocil-C (free base, MW: 434.54 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Weighing: Accurately weigh out 5 mg of Ribocil-C powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 5 mg of Ribocil-C (MW: 434.54), this would be 1.15 mL of DMSO.

    • Calculation: (5 mg / 434.54 g/mol ) / 10 mmol/L = 1.15 x 10⁻³ L = 1.15 mL

  • Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Assisting Dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes or warm it briefly in a 37°C water bath.

  • Sterilization (Optional): For cell culture applications, you can filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM Ribocil-C stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Intermediate Dilution (Recommended): To avoid precipitation, it is best to perform a serial dilution.

    • Prepare a 100 µM intermediate solution by adding 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium. Mix well by gentle pipetting or inversion.

  • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM.

  • Mixing: Mix the final working solution thoroughly but gently by pipetting up and down or inverting the tube.

  • Immediate Use: Use the freshly prepared working solution immediately for your in vitro assay. The final DMSO concentration in this example is 0.01%, which is generally well-tolerated by most cell lines. Always verify the DMSO tolerance of your specific cells.

Visualizations

Ribociclib_Pathway cluster_0 G1 Phase Regulation cluster_1 S Phase Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation pRb pRb CDK46->pRb Phosphorylation E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Ribociclib Ribocil-C Ribociclib->CDK46 Inhibition

Caption: Ribocil-C inhibits the CDK4/6-Cyclin D complex, preventing pRb phosphorylation.

Ribociclib_Workflow cluster_assay_prep Assay Preparation start Receive Ribocil-C Powder weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex stock 10 mM Stock Solution vortex->stock store Aliquot and Store at -80°C stock->store thaw Thaw a Single Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilution (e.g., 100 µM in warm medium) thaw->intermediate_dilution final_dilution Prepare Final Working Solution (e.g., 1 µM in warm medium) intermediate_dilution->final_dilution assay Add to In Vitro Assay final_dilution->assay

Caption: Experimental workflow for preparing Ribocil-C solutions for in vitro assays.

Troubleshooting_Logic start Precipitate Observed? stock_solution In Stock Solution? start->stock_solution Yes working_solution In Working Solution? stock_solution->working_solution No use_anhydrous_dmso Use fresh, anhydrous DMSO stock_solution->use_anhydrous_dmso Yes increase_dmso Increase final DMSO % in working solution working_solution->increase_dmso Yes warm_sonicate Warm to 37°C and/or sonicate use_anhydrous_dmso->warm_sonicate resolved Issue Resolved warm_sonicate->resolved serial_dilution Perform serial dilutions in warm medium increase_dmso->serial_dilution add_dropwise Add stock solution dropwise while vortexing serial_dilution->add_dropwise add_dropwise->resolved

References

troubleshooting inconsistent results in Ribocil-C experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ribocil-C (Ribociclib) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ribocil-C?

Ribocil-C is a highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] By inhibiting these kinases, Ribocil-C prevents the phosphorylation of the Retinoblastoma protein (Rb).[2] This, in turn, blocks the G1-to-S phase transition of the cell cycle, leading to G1 arrest and a reduction in tumor cell proliferation.[1][2]

Q2: In which cancer cell lines is Ribocil-C expected to be most effective?

Ribocil-C is most effective in cancer cell lines that are hormone receptor-positive (HR+) and have an intact Rb pathway.[1] Its efficacy is particularly noted in estrogen receptor-positive (ER+) breast cancer cell lines.[1] The presence of a functional Rb protein is a critical determinant of sensitivity to CDK4/6 inhibitors like Ribocil-C.

Q3: What are the recommended storage and handling conditions for Ribocil-C powder and stock solutions?

Ribocil-C powder should be stored at -20°C. For experimental use, a stock solution can be prepared by dissolving the powder in DMSO. This stock solution should also be stored at -20°C to maintain its stability and activity. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays

Problem: I am observing significant variability in the IC50 values of Ribocil-C between different experiments using the same cell line.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Assay Type Discrepancy Ribocil-C induces G1 cell cycle arrest, which stops cell proliferation but may not immediately cause cell death. Assays that measure metabolic activity (e.g., MTT, MTS, CellTiter-Glo) can be misleading as arrested cells may remain metabolically active or even increase in size. This can result in an overestimation of cell viability and a higher apparent IC50 value.[3] Solution: Use a cell viability assay that directly counts cell numbers (e.g., Trypan Blue exclusion, automated cell counting) or measures DNA content (e.g., CyQuant, crystal violet staining).[1]
Cell Confluency The density of the cells at the time of treatment can influence their response to the drug. Highly confluent cells may exhibit reduced proliferation rates, which can affect their sensitivity to a cell cycle inhibitor. Solution: Standardize the cell seeding density across all experiments to ensure that cells are in the exponential growth phase (typically 50-70% confluency) at the start of treatment.
Serum Concentration Components in fetal bovine serum (FBS) can interact with the compound or affect cell proliferation rates, leading to inconsistent results. Solution: Maintain a consistent percentage of FBS in your cell culture medium for all experiments. If possible, consider using a reduced-serum medium during the drug treatment period after initial cell attachment.
Incubation Time The cytostatic effect of Ribocil-C is time-dependent. Shorter incubation times may not be sufficient to observe the full effect of the drug on cell proliferation. Solution: Ensure a consistent and sufficiently long incubation period (e.g., 72 hours or longer) to allow for the G1 arrest to manifest in the cell population.[4][5]
Compound Stability/Batch Variability Improper storage or repeated freeze-thaw cycles of the Ribocil-C stock solution can lead to its degradation. There may also be variability between different batches of the compound. Solution: Aliquot the stock solution to minimize freeze-thaw cycles. If batch-to-batch variability is suspected, it is advisable to test the activity of a new batch against a previously validated one.
Western Blotting Issues: No Change in pRb Levels

Problem: After treating my cells with Ribocil-C, I do not see a decrease in the phosphorylation of Rb (pRb) on my western blot.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration or Treatment Time The concentration of Ribocil-C may be too low, or the treatment duration too short to induce a detectable decrease in pRb levels. Solution: Perform a dose-response and time-course experiment. Test a range of Ribocil-C concentrations (e.g., from 10 nM to 10 µM) and collect cell lysates at different time points (e.g., 6, 12, 24, 48 hours).
Rb-Negative Cell Line The cell line you are using may not express the Rb protein, in which case Ribocil-C will not have its intended target. Solution: Verify the Rb status of your cell line from the literature or by performing a western blot for total Rb protein. If the cell line is Rb-negative, it is not a suitable model for studying the direct effects of Ribocil-C on the CDK4/6-Rb pathway.
Antibody Issues The primary antibody against pRb may not be specific or sensitive enough, or the secondary antibody may be faulty. Solution: Use a well-validated antibody for pRb (e.g., targeting Ser807/811). Ensure proper antibody dilution and incubation conditions. Include a positive control (e.g., lysate from untreated, proliferating cells) and a negative control (e.g., lysate from Rb-negative cells).
Lysate Preparation and Protein Degradation The pRb protein may be degraded during lysate preparation if protease and phosphatase inhibitors are not used. Solution: Prepare cell lysates on ice and always include a cocktail of protease and phosphatase inhibitors in your lysis buffer.[6]
Western Blotting Technique Issues with protein transfer, blocking, or antibody incubation can lead to a lack of signal. Solution: Confirm successful protein transfer by staining the membrane with Ponceau S. Optimize blocking conditions (e.g., using 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background). Ensure all washing steps are thorough to reduce non-specific binding.[5][7]

Quantitative Data Summary

Table 1: IC50 Values of Ribocil-C in Various Cancer Cell Lines

Cell LineCancer TypeAssay MethodIC50 (µM)Reference
MCF-7 Breast Cancer (ER+)MTT20[5]
MDA-MB-231 Breast Cancer (Triple-Negative)MTT11[5]
MDA-MB-453 Breast Cancer (Triple-Negative, AR+)Not Specified49.0 ± 0.6[4]
MDA-MB-468 Breast Cancer (Triple-Negative, AR-)Not Specified72.0 ± 3.6[4]
BT-549 Breast Cancer (Triple-Negative)Not Specified58.0 ± 1.2[4]
JeKo-1 Mantle Cell LymphomaCyQuant0.04 ± 0.01[1]
CAMA-1 Breast Cancer (ER+)CyQuant0.08 ± 0.01[1]
T47D Breast Cancer (ER+)CyQuant0.11 ± 0.01[1]
SEM Acute Lymphoblastic LeukemiaCyQuant0.44 ± 0.04[1]
REH Acute Lymphoblastic LeukemiaCyQuant0.81 ± 0.08[1]
MOLM-13 Acute Myeloid LeukemiaCyQuant0.61 ± 0.06[1]
Pfeiffer Diffuse Large B-cell LymphomaCyQuant0.94 ± 0.12[1]

Experimental Protocols

Cell Viability Assay (CCK-8 Method)
  • Cell Seeding: Suspend cells in complete medium and seed into a 96-well plate at a density of 2,000 cells/well. Incubate for 24 hours to allow for cell attachment.[8]

  • Drug Treatment: Prepare serial dilutions of Ribocil-C in a low-serum (e.g., 2% FBS) medium.[8] Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plate for the desired duration (e.g., 72, 96, or 120 hours).[8]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.[8]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

Western Blotting for pRb
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against pRb (e.g., Ser807/811) and total Rb overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with Ribocil-C for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Gate the single-cell population and analyze the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Ribociclib_Signaling_Pathway cluster_0 Cell Cycle Progression Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activates Transcription RibocilC Ribocil-C (Ribociclib) RibocilC->CDK46 Inhibits

Caption: Ribocil-C inhibits the CDK4/6-Rb signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results with Ribocil-C Check_Assay What type of experiment is showing inconsistency? Start->Check_Assay Viability Cell Viability Assay Check_Assay->Viability Viability Western Western Blot Check_Assay->Western Western Blot CellCycle Cell Cycle Analysis Check_Assay->CellCycle Cell Cycle Check_Viability_Method Are you using a metabolic assay (e.g., MTT)? Viability->Check_Viability_Method Check_pRb Is the issue a lack of decrease in pRb? Western->Check_pRb Check_G1_Arrest Is there no clear G1 arrest observed? CellCycle->Check_G1_Arrest Switch_Assay Switch to a direct cell counting or DNA-based assay. Check_Viability_Method->Switch_Assay Yes Check_Controls Review cell confluency, serum concentration, and incubation time. Check_Viability_Method->Check_Controls No Verify_Rb_Status Confirm Rb status of the cell line. Optimize drug concentration and time. Check_pRb->Verify_Rb_Status Yes WB_Technique Troubleshoot Western Blot technique (antibodies, transfer, blocking). Check_pRb->WB_Technique No Fixation_Staining Optimize fixation and staining protocols. Check for doublets. Check_G1_Arrest->Fixation_Staining Yes Drug_Activity Confirm drug activity with a sensitive cell line. Fixation_Staining->Drug_Activity

Caption: A logical workflow for troubleshooting Ribocil-C experiments.

Experimental_Workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Ribocil-C Treatment cluster_analysis Downstream Analysis Seed_Cells Seed cells in appropriate culture vessels Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of Ribocil-C Incubate_24h->Prepare_Drug Treat_Cells Treat cells with Ribocil-C and vehicle control Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 72h) Treat_Cells->Incubate_Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Incubate_Treatment->Viability_Assay Western_Blot Western Blot (pRb, Total Rb) Incubate_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubate_Treatment->Cell_Cycle

Caption: A general experimental workflow for in vitro Ribocil-C studies.

References

Technical Support Center: Enhancing Bacterial Accumulation of Ribocil-C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ribocil-C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bacterial accumulation of this promising FMN riboswitch inhibitor.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or undetectable intracellular concentration of Ribocil-C.

Potential Cause Troubleshooting Step
Poor membrane permeability In Gram-negative bacteria, the outer membrane can be a significant barrier. Consider using a more permeable analog like Ribocil C-PA, which has a primary amine modification to improve uptake.[1] For initial experiments, using efflux pump-deficient strains (e.g., E. coli ΔtolC) or strains with a compromised lipopolysaccharide (LPS) layer (e.g., E. coli ΔrfaC) can help determine if the outer membrane is the primary barrier.[2]
Active efflux of the compound Many bacteria utilize efflux pumps, such as the AcrAB-TolC system in E. coli, to expel foreign compounds.[2] Co-administer Ribocil-C with a known efflux pump inhibitor (EPI) like Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant increase in intracellular Ribocil-C concentration in the presence of an EPI suggests that efflux is a major factor.
Incorrect sample processing Ensure rapid quenching of metabolic activity and efficient cell lysis to prevent degradation or loss of intracellular Ribocil-C during sample preparation for analysis by LC-MS/MS.
Suboptimal growth conditions Optimize bacterial growth phase for uptake. Logarithmic phase cells are generally more metabolically active and may exhibit higher uptake rates.

Issue 2: High variability in Ribocil-C accumulation between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent cell density Standardize the optical density (OD) of bacterial cultures at the start of each experiment to ensure a consistent number of cells are treated.
Incomplete mixing of compound Ensure Ribocil-C is fully dissolved in the culture medium and that the culture is well-mixed during incubation to ensure uniform exposure of all cells.
Errors in analytical quantification Calibrate the LC-MS/MS instrument before each run and include internal standards in your samples to account for variations in sample processing and instrument response.
Cellular stress responses Inconsistent handling of cultures can induce stress responses that may alter membrane permeability or efflux pump expression. Maintain consistent incubation times, temperatures, and aeration.

Issue 3: Ribocil-C shows reduced antibacterial activity in specific media.

| Potential Cause | Troubleshooting Step | | Presence of exogenous riboflavin | The inhibitory effect of Ribocil-C can be suppressed by the presence of exogenous riboflavin in the culture medium.[3] Use a minimal medium with a defined, low concentration of riboflavin to maximize the inhibitory effect of Ribocil-C. | | Media components interfering with uptake | Certain components in rich media may chelate Ribocil-C or compete for transport mechanisms. Compare the activity of Ribocil-C in minimal versus rich media to assess for potential interference. |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ribocil-C?

A1: Ribocil-C is a synthetic small molecule that acts as a selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][3] By binding to the FMN riboswitch, Ribocil-C mimics the natural ligand (FMN) and represses the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[3] This leads to a depletion of essential flavin cofactors and subsequent inhibition of bacterial growth.

Q2: Why is Ribocil-C less effective against Gram-negative bacteria compared to Gram-positive bacteria?

A2: The primary reason for the reduced efficacy of Ribocil-C against Gram-negative bacteria is the presence of their outer membrane, which acts as a significant permeability barrier, limiting the intracellular accumulation of the compound.[2] Additionally, Gram-negative bacteria often possess highly efficient efflux pump systems, such as the AcrAB-TolC complex in E. coli, which actively expel Ribocil-C from the cell.[2]

Q3: How can I experimentally verify that efflux pumps are responsible for low Ribocil-C accumulation in my bacterial strain?

A3: You can perform a checkerboard assay to determine the Minimum Inhibitory Concentration (MIC) of Ribocil-C in the presence and absence of a known efflux pump inhibitor (EPI) like PAβN or CCCP. A significant reduction (typically 4-fold or more) in the MIC of Ribocil-C in the presence of the EPI is a strong indicator of efflux pump activity against the compound.[4] Alternatively, you can directly measure the intracellular accumulation of a fluorescent efflux pump substrate, such as ethidium bromide or Hoechst 33342, with and without the EPI.

Q4: What are some metabolic engineering strategies to potentially enhance Ribocil-C accumulation or efficacy?

A4: While directly engineering transport systems for Ribocil-C is complex, you can focus on the target pathway. Since Ribocil-C inhibits riboflavin biosynthesis, you can genetically modify the bacterium to increase its reliance on this pathway. For example, you could engineer strains to have an increased metabolic flux towards the precursors of riboflavin biosynthesis, such as ribulose 5-phosphate and GTP. This can be achieved by overexpressing key enzymes in the pentose phosphate pathway and the purine biosynthesis pathway. By making the riboflavin synthesis pathway more critical for survival, the inhibitory effect of Ribocil-C may be more pronounced.

Quantitative Data Summary

Table 1: Accumulation of Ribocil-C and its Analogs in E. coli Strains

CompoundBacterial StrainAccumulation (nmol/10¹² CFUs)Reference
Ribocil CE. coli MG1655 (Wild-Type)139[2]
Ribocil CE. coli ΔtolC (Efflux Deficient)-[2]
Ribocil CE. coli ΔrfaC (Compromised LPS)-[2]
Ribocil C-PAE. coli MG1655 (Wild-Type)-[1]
Data for ΔtolC, ΔrfaC, and Ribocil C-PA accumulation were mentioned as significantly higher than wild-type with Ribocil C but specific values were not provided in the source.

Table 2: Minimum Inhibitory Concentration (MIC) of Ribocil-C and Analogs against E. coli Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Ribocil CE. coli MG1655 (Wild-Type)>64[2]
Ribocil CE. coli ΔtolC (Efflux Deficient)4[2]
Ribocil CE. coli ΔrfaC (Compromised LPS)2[2]
Ribocil C-PAE. coli (Wild-Type)4[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with and without an Efflux Pump Inhibitor

This protocol is adapted from standard broth microdilution methods.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate minimal medium)

  • Ribocil-C stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN or CCCP)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of Ribocil-C in the broth in a 96-well plate.

  • In a separate plate, prepare the same serial dilution of Ribocil-C, but in broth that also contains a fixed, sub-inhibitory concentration of the EPI.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of Ribocil-C that completely inhibits visible bacterial growth. Compare the MIC values obtained with and without the EPI.

Protocol 2: Quantification of Intracellular Ribocil-C by LC-MS/MS

This is a general protocol that should be optimized for your specific instrumentation and experimental setup.

Materials:

  • Bacterial culture treated with Ribocil-C

  • Quenching solution (e.g., ice-cold saline or methanol)

  • Lysis buffer (e.g., containing lysozyme and/or sonication)

  • Internal standard (a structurally similar molecule not present in the sample)

  • Acetonitrile (ACN) for protein precipitation

  • LC-MS/MS system

Procedure:

  • Sample Collection and Quenching: Rapidly cool the bacterial culture to stop metabolic activity. Centrifuge the cells at a low temperature to pellet them.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., enzymatic digestion, sonication, or bead beating).

  • Protein Precipitation: Add the internal standard to the cell lysate. Precipitate the proteins by adding cold acetonitrile (typically 3 volumes of ACN to 1 volume of lysate).

  • Sample Clarification: Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • Quantification: Develop a standard curve using known concentrations of Ribocil-C and the internal standard to quantify the amount of Ribocil-C in your samples.

Visualizations

FMN_Riboswitch_Pathway cluster_riboflavin Riboflavin Biosynthesis & Transport cluster_regulation Gene Regulation GTP GTP RibB RibB (3,4-dihydroxy-2-butanone-4-phosphate synthase) GTP->RibB Ribulose_5P Ribulose 5-Phosphate Ribulose_5P->RibB Riboflavin Riboflavin RibB->Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN FMN_Riboswitch FMN Riboswitch (RFN Element) FMN->FMN_Riboswitch Binds RibU RibU (Riboflavin Transporter) RibU->Riboflavin Ext_Riboflavin External Riboflavin Ext_Riboflavin->RibU Transcription_Translation Transcription & Translation FMN_Riboswitch->Transcription_Translation Regulates OFF_State Expression OFF FMN_Riboswitch->OFF_State High FMN or Ribocil-C ON_State Expression ON FMN_Riboswitch->ON_State Low FMN rib_operon rib Operon (ribB, etc.) Transcription_Translation->rib_operon Ribocil_C Ribocil-C Ribocil_C->FMN_Riboswitch Binds & Inhibits

Caption: FMN Riboswitch signaling pathway and inhibition by Ribocil-C.

Experimental_Workflow cluster_strategy Strategy to Enhance Ribocil-C Accumulation Start Low Ribocil-C Accumulation Hypothesis Identify Barriers to Accumulation Start->Hypothesis Permeability Poor Membrane Permeability? Hypothesis->Permeability Efflux Active Efflux? Hypothesis->Efflux Metabolic_Engineering Metabolic Engineering to Increase Target Dependence Hypothesis->Metabolic_Engineering Test_Permeability Test on Permeable Strains (e.g., ΔrfaC) Permeability->Test_Permeability Test_Efflux Use Efflux Pump Inhibitors (e.g., PAβN) Efflux->Test_Efflux Modify_Compound Synthesize Analogs (e.g., Ribocil C-PA) Test_Permeability->Modify_Compound Test_Efflux->Modify_Compound End Enhanced Ribocil-C Accumulation Modify_Compound->End Metabolic_Engineering->End

Caption: Experimental workflow for enhancing Ribocil-C accumulation.

References

Technical Support Center: Ribocil-C (Ribociclib) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dosage and administration of Ribociclib (referred to as Ribocil-C in the prompt) in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ribociclib?

A1: Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). By inhibiting these kinases, Ribociclib prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn blocks the progression of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase. This leads to cell cycle arrest and inhibition of tumor cell proliferation.

Q2: What is the recommended route of administration for Ribociclib in animal models?

A2: The most common and effective route of administration for Ribociclib in preclinical animal models, such as mice and rats, is oral gavage. This method allows for precise dosage control and is consistent with the oral route of administration in humans.

Q3: What are the typical dosage ranges for Ribociclib in mouse and rat models?

A3: The dosage of Ribociclib can vary depending on the animal model, tumor type, and experimental design. However, a general dosage range observed in published studies is between 50 mg/kg and 100 mg/kg, administered once daily. It is crucial to perform dose-ranging studies to determine the optimal and maximally tolerated dose for your specific model.

Q4: How should Ribociclib be prepared for oral administration in animals?

A4: Ribociclib is typically formulated as a suspension for oral gavage. A common vehicle for this is 0.5% methylcellulose in sterile water. For compounds with lower solubility, a formulation containing 0.5% methylcellulose with a small amount of a surfactant like 1% Tween 80 can be used to improve the suspension.[1] It is essential to ensure the suspension is homogenous before each administration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty in suspending Ribociclib powder Poor solubility of the compound in the chosen vehicle.- Use a vehicle with a surfactant, such as 0.5% methylcellulose with 1% Tween 80. - Gently warm the vehicle before adding the powder. - Use a sonicator or homogenizer to aid in creating a uniform suspension.
Inconsistent tumor growth inhibition in treated animals - Improper dosage calculation or administration. - Non-homogenous drug suspension. - Development of resistance in the tumor model.- Double-check all dosage calculations based on the most recent animal weights. - Ensure proper oral gavage technique to deliver the full dose. - Vigorously vortex the suspension immediately before each administration to ensure uniformity. - Consider combination therapies if resistance is suspected.
Signs of toxicity in animals (e.g., weight loss, lethargy) - The administered dose is too high for the specific animal strain or model. - Vehicle toxicity.- Reduce the dosage of Ribociclib. A dose reduction to the next lower level (e.g., from 100 mg/kg to 75 mg/kg) is a reasonable starting point. - Include a "vehicle-only" control group to assess for any adverse effects of the formulation itself. - Monitor animal health daily, including body weight, and consult with a veterinarian.
Precipitation of the compound in the formulation upon storage The formulation is not stable for the intended storage duration or conditions.- Prepare the Ribociclib suspension fresh daily. - If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use and re-suspend if needed.

Quantitative Data Summary

The following table summarizes Ribociclib dosages used in various preclinical animal models.

Animal Model Cancer Type Dosage Administration Route Frequency Reference Finding
Mouse (Patient-Derived Xenograft) Squamous Cell Carcinoma of the Head and Neck (HPV-negative)100 mg/kgOral GavageDailyDelayed tumor cell growth in some models.
Mouse (Patient-Derived Xenograft) Nasopharyngeal CarcinomaNot specifiedOral GavageNot specifiedSynergistic effect when combined with alpelisib.
Mouse (CD1 Nude) Glioma (Cortical Allografts)100 mg/kg (single dose)OralSingle DoseResulted in plasma exposure similar to that observed clinically in humans.
Rat (Xenograft) Mantle Cell Lymphoma (JeKo-1)75 mg/kg and 150 mg/kgOralOnce DailyInduced complete tumor regression at both doses.
Mouse (Xenograft) Renal Cell Carcinoma (786-O)50 mg/kgOral GavageNot specifiedMildly inhibited tumor growth as a single agent.

Experimental Protocols

Protocol for Preparation and Administration of Ribociclib via Oral Gavage in Mice

1. Materials:

  • Ribociclib powder
  • Vehicle:
  • Option A: 0.5% (w/v) Methylcellulose in sterile water
  • Option B (for enhanced solubility): 0.5% (w/v) Methylcellulose with 1% (v/v) Tween 80 in sterile water
  • Sterile water
  • Mortar and pestle (optional, for breaking up powder clumps)
  • Magnetic stirrer and stir bar
  • Sonicator
  • Calibrated scale
  • Appropriate volume tubes for storage and administration
  • Oral gavage needles (flexible tip recommended)
  • Syringes

2. Vehicle Preparation (0.5% Methylcellulose): a. Heat approximately one-third of the final required volume of sterile water to 60-80°C. b. Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is thoroughly wetted. c. Remove from heat and add the remaining two-thirds of the volume as cold sterile water. d. Continue stirring until a clear, viscous solution is formed. e. For Option B, add Tween 80 to the final solution to a concentration of 1% (v/v) and mix well. f. Allow the solution to cool to room temperature before use.

3. Ribociclib Suspension Preparation (for a 10 mg/mL concentration): a. Calculate the total volume of suspension needed for the study cohort. b. Weigh the required amount of Ribociclib powder (e.g., for 10 mL of a 10 mg/mL solution, weigh 100 mg of Ribociclib). c. If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle. d. In a suitable container, add a small amount of the prepared vehicle to the Ribociclib powder to create a paste. e. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension. f. For best results, sonicate the suspension for 5-10 minutes to break up any remaining agglomerates. g. Prepare the suspension fresh daily.

4. Animal Dosing: a. Weigh each animal accurately on the day of dosing to calculate the precise volume of suspension to be administered. b. Vigorously vortex the Ribociclib suspension immediately before drawing it into the dosing syringe to ensure uniformity. c. Gently restrain the mouse and administer the calculated volume of the suspension via oral gavage using a proper technique to avoid injury. d. Monitor the animal for a short period post-administration to ensure no immediate adverse reactions. e. Administer the vehicle alone to the control group using the same procedure.

Mandatory Visualizations

Ribociclib_Signaling_Pathway cluster_0 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Mitogens->CyclinD_CDK46 Activates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates pRb Phosphorylated Rb (p-Rb) p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits E2F E2F Transcription Factors Rb->E2F Sequesters & Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Caption: Ribociclib's mechanism of action via inhibition of the CDK4/6-Rb pathway.

Experimental_Workflow start Start: Preclinical Study Planning model_selection Animal Model & Tumor Line Selection start->model_selection dose_ranging Dose-Ranging & Tolerability Study (Optional but Recommended) model_selection->dose_ranging group_assignment Tumor Implantation & Randomization into Groups (Vehicle, Ribociclib, etc.) dose_ranging->group_assignment treatment_phase Treatment Administration (Oral Gavage, Daily) group_assignment->treatment_phase monitoring Monitor Tumor Growth & Animal Health (Body Weight) treatment_phase->monitoring monitoring->treatment_phase Continue Treatment endpoint Endpoint Reached (Tumor Size, Time) monitoring->endpoint Tumor growth or other criteria met data_collection Tissue/Tumor Collection & Analysis (PK/PD) endpoint->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End: Study Conclusion analysis->end

References

development of more potent Ribocil analogs like Ribocil-C-PA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribocil and its more potent analogs, such as Ribocil-C-PA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with Ribocil analogs.

Question Answer
1. Why am I observing no or low antibacterial activity with my Ribocil analog? Several factors could contribute to a lack of activity. Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C in a dry, dark place) to prevent degradation.[1] Solubility: Ribocil and its analogs can have limited aqueous solubility. Ensure the compound is fully dissolved. You may need to use a small amount of DMSO as a co-solvent. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be necessary.[1] Bacterial Strain: The antibacterial activity of Ribocil analogs is dependent on the bacterial species and strain. These compounds are most effective against bacteria where the FMN riboswitch regulates an essential gene, such as ribB in E. coli.[2] Furthermore, Gram-negative bacteria have an outer membrane that can limit compound penetration. Analogs like Ribocil-C-PA were specifically designed to overcome this barrier.[3] Media Composition: The presence of riboflavin in the culture medium can rescue bacteria from the effects of Ribocil analogs, as it bypasses the need for de novo synthesis.[2] Use a minimal medium with no or limited riboflavin for your assays.
2. I am observing rapid development of resistance to my Ribocil analog. Is this expected? Yes, the development of resistance to Ribocil analogs has been observed.[3] Resistance mutations are typically found in the FMN riboswitch, either in the aptamer domain, affecting compound binding, or in the expression platform, uncoupling ligand binding from gene regulation.[2][4] To mitigate the impact of resistance, consider using the compound at a sufficiently high concentration (e.g., multiple times the MIC) in your experiments. For in vivo studies, a high initial dose or combination therapy might be strategies to overcome rapid resistance emergence.[3]
3. What are the potential off-target effects of Ribocil analogs? Ribocil and its analogs were designed to be highly selective for the bacterial FMN riboswitch, which is not present in humans, suggesting a degree of selectivity.[3] However, like any small molecule, off-target effects are possible. For example, some related flavin analogs have been shown to have off-target effects on flavoproteins. It is advisable to perform counter-screens or assays to assess potential off-target activities relevant to your experimental system.
4. How do I choose the right Ribocil analog for my experiment? The choice of analog depends on your target organism and experimental setup. Ribocil: The parent compound, active against some bacteria but with limited Gram-negative activity.[2] Ribocil-C: An analog with improved potency against Gram-positive bacteria like S. aureus. Ribocil-C-PA: A more potent analog with a primary amine modification that enhances its accumulation in and activity against Gram-negative bacteria like E. coli and K. pneumoniae.[3][5]
5. What are the recommended storage conditions for Ribocil analogs? Ribocil analogs should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -80°C for extended periods.[1] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the potency of Ribocil and its key analogs against various bacterial strains.

Table 1: In Vitro Activity of Ribocil and its Analogs

CompoundTarget OrganismAssay TypeValueReference
RibocilE. coliIC50 (Riboflavin synthesis inhibition)0.3 µM[2][6]
RibocilE. coliEC50 (GFP expression inhibition)0.3 µM[2][6]
Ribocil-BE. coliMIC1 µg/mL[7]
Ribocil-BE. coli FMN aptamerKd6.6 nM[7]
Ribocil-AE. coliMIC≥ 64 µg/mL[7]
Ribocil-AE. coli FMN aptamerKd≥ 10,000 nM[7]
Ribocil C-PAE. coli (Wild-type)MIC4 µg/mL[3]
Ribocil C-PAE. cloacaeMIC4 µg/mL
Ribocil C-PAK. pneumoniaeMIC4 µg/mL
Ribocil CE. coli (Wild-type)MIC> 64 µg/mL[3]

Table 2: In Vivo Efficacy of Ribocil-C and Ribocil-C-PA

CompoundAnimal ModelBacterial StrainDosing RegimenReduction in Bacterial Burden (log10 CFU)Reference
Ribocil-CMouse SepsisE. coli30-120 mg/kg (subcutaneous)Dose-dependent reduction[6]
Ribocil C-PAMouse PneumoniaE. coli AR0493100 mg/kg (IP)~2[3]
Ribocil C-PAMouse SepsisE. coli AR0493100 mg/kg (IP)Significantly increased survival[3]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method following CLSI guidelines.

Materials:

  • Ribocil analog stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate minimal medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting optical density at 600 nm (OD600) of 0.08-0.1 (corresponding to approximately 5 x 10^5 CFU/mL).

  • Prepare Serial Dilutions of the Compound:

    • In a 96-well plate, perform a 2-fold serial dilution of the Ribocil analog stock solution in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600 of each well.

Protocol 2: In Vitro Transcription Termination Assay

This assay measures the ability of a Ribocil analog to induce premature transcription termination by binding to the FMN riboswitch.

Materials:

  • Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter gene.

  • E. coli RNA polymerase holoenzyme

  • Ribonucleotides (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-32P]UTP)

  • Ribocil analog

  • Transcription buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Assemble Transcription Reactions:

    • In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNA polymerase.

    • Add the Ribocil analog at various concentrations. Include a no-compound control.

  • Initiate Transcription:

    • Add the ribonucleotide mix (containing the radiolabeled nucleotide) to start the transcription reaction.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the Reaction:

    • Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and formamide.

  • Analyze Transcripts:

    • Denature the RNA transcripts by heating.

    • Separate the transcripts by size using denaturing PAGE.

    • Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.

  • Data Analysis:

    • Quantify the intensity of the full-length and terminated transcript bands.

    • Calculate the percentage of transcription termination at each compound concentration.

Signaling Pathways and Workflows

FMN_Riboswitch_Signaling

Experimental_Workflow

References

Validation & Comparative

A Comparative Guide to FMN Riboswitch Inhibitors: Ribocil-C and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The flavin mononucleotide (FMN) riboswitch, a crucial regulator of riboflavin biosynthesis and transport in a wide range of pathogenic bacteria, has emerged as a promising target for novel antibacterial agents. This guide provides a comparative analysis of the efficacy of Ribocil-C, a well-characterized synthetic inhibitor, against other notable FMN riboswitch inhibitors. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for potential therapeutic development.

Efficacy of FMN Riboswitch Inhibitors: A Quantitative Comparison

The following table summarizes the in vitro and in vivo efficacy of Ribocil-C and other selected FMN riboswitch inhibitors. These compounds demonstrate varying potencies against different bacterial species, highlighting the importance of target-specific and species-specific considerations in drug development.

CompoundTarget OrganismAssay TypeEfficacy MetricValueReference
Ribocil-C Escherichia coli (efflux-deficient)Reporter Gene AssayEC500.3 µM[1]
Escherichia coli (BW25113)Broth MicrodilutionMIC32 µg/mL[2]
Staphylococcus aureus (MRSA)Broth MicrodilutionMICNot specified[3]
Murine septicemia model (E. coli)In vivo efficacyBacterial load reduction3-log10 vs. placebo[1]
Ribocil C-PA Escherichia coli (wild-type)Broth MicrodilutionMIC4 µg/mL
Klebsiella pneumoniaeBroth MicrodilutionMIC4 µg/mL
Roseoflavin Escherichia coli (engineered for uptake)Broth MicrodilutionMIC502 µg/mL[4]
Plasmodium falciparumIn vitro cultureIC501.6 µM[5]
5FDQD Clostridium difficile (21 strains)Broth MicrodilutionMIC501 µg/mL[6]
Clostridium difficile (21 strains)Broth MicrodilutionMIC901 µg/mL[6]

Understanding the FMN Riboswitch Signaling Pathway

The FMN riboswitch regulates gene expression by sensing the intracellular concentration of FMN. In the presence of sufficient FMN, the ligand binds to the aptamer domain of the riboswitch, inducing a conformational change in the downstream expression platform. This change typically leads to the formation of a terminator hairpin, resulting in premature transcription termination and, consequently, the downregulation of genes involved in riboflavin biosynthesis and transport. FMN riboswitch inhibitors like Ribocil-C mimic the natural ligand, FMN, thereby artificially repressing these essential genes and leading to bacterial growth inhibition.

FMN_Riboswitch_Pathway cluster_0 Low FMN Concentration cluster_1 High FMN Concentration / Inhibitor Presence Anti-terminator Anti-terminator Transcription_ON ribB Gene (Riboflavin Biosynthesis) Anti-terminator->Transcription_ON allows FMN FMN Aptamer Aptamer Domain FMN->Aptamer binds RibocilC Ribocil-C RibocilC->Aptamer binds Terminator Terminator Hairpin Aptamer->Terminator induces Transcription_OFF ribB Gene (Transcription Blocked) Terminator->Transcription_OFF causes Experimental_Workflow cluster_MIC MIC Assay cluster_IVTT In Vitro Transcription Termination Assay cluster_Binding Binding Affinity Assay (e.g., ITC) A1 Prepare serial dilutions of inhibitor A2 Inoculate with bacterial culture A1->A2 A3 Incubate at 37°C A2->A3 A4 Determine lowest concentration with no visible growth A3->A4 B1 Prepare transcription reaction mix with radiolabeled rNTPs B2 Add inhibitor at varying concentrations B1->B2 B3 Incubate at 37°C B2->B3 B4 Separate RNA products by PAGE B3->B4 B5 Visualize and quantify terminated transcripts B4->B5 C1 Prepare purified FMN riboswitch RNA C2 Titrate inhibitor into RNA solution C1->C2 C3 Measure heat changes upon binding C2->C3 C4 Determine binding affinity (KD) and thermodynamics C3->C4

References

A Comparative Guide to Validating Ribocil-C Target Engagement in Live Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical techniques for validating the engagement of Ribocil-C with its intended target, the flavin mononucleotide (FMN) riboswitch, directly within living bacterial cells. Understanding and confirming target engagement at the cellular level is a critical step in antibiotic development, ensuring that a compound's mechanism of action is consistent with its observed antibacterial activity.

Ribocil-C is a synthetic small molecule that acts as a structural mimic of FMN.[1][2][3][4] Its antibacterial properties stem from its ability to bind to the FMN riboswitch, a non-coding RNA element found in the 5' untranslated region of messenger RNA (mRNA) that regulates the expression of genes involved in riboflavin biosynthesis and transport.[1][5][6] By binding to the FMN riboswitch, Ribocil-C effectively represses the expression of the ribB gene, leading to a depletion of essential flavin cofactors and subsequent inhibition of bacterial growth.[1][4]

This guide will explore and compare several state-of-the-art methods for confirming this critical interaction in a physiologically relevant context.

Comparative Analysis of Target Validation Methods

The following table summarizes and compares key methodologies for validating Ribocil-C's engagement with the FMN riboswitch in live bacteria.

Method Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein (or RNA-protein complex) against thermal denaturation.Label-free; applicable to native proteins in live cells; provides evidence of direct target binding.Indirectly measures RNA binding through protein stabilization; may not be suitable for all RNA targets; requires specific antibodies or mass spectrometry for detection.A shift in the melting temperature (Tm) of the target protein in the presence of the ligand.
In-Cell NMR Spectroscopy Measures changes in the nuclear magnetic resonance (NMR) spectrum of the target or ligand upon binding inside living cells.Provides atomic-level information on binding interactions; can determine the binding site and conformational changes.[7][8][9]Requires specialized equipment and expertise; often necessitates isotopic labeling of the target or ligand; lower sensitivity compared to other methods.Chemical shift perturbations in the NMR spectra of the target or ligand, or saturation transfer difference (STD) signals.[8]
Photoaffinity Labeling A photoreactive analog of the ligand is introduced to the cells and, upon UV irradiation, covalently crosslinks to the target.Provides direct evidence of binding to the target RNA; can be used to identify the binding site with high precision.[10][11]Requires synthesis of a photoreactive probe; potential for off-target labeling; UV irradiation can cause cellular damage.Identification and quantification of the crosslinked RNA-ligand adduct, often by gel electrophoresis, qPCR, or mass spectrometry.[10]
Reporter Gene Assays A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of the target riboswitch. Ligand binding alters reporter gene expression.High-throughput; relatively simple and cost-effective; provides a functional readout of target engagement.[12]Indirect measure of binding; susceptible to off-target effects that can influence reporter expression; may not reflect the native genomic context.A dose-dependent change in reporter signal (e.g., luminescence, colorimetric output) in response to the ligand.[12]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Grow bacterial cultures to the mid-logarithmic phase. Treat the cells with Ribocil-C at various concentrations or a vehicle control for a specified duration.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by sonication or enzymatic digestion.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized target) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for a protein whose expression is regulated by the FMN riboswitch (e.g., RibB), or by mass spectrometry-based proteomics.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of Ribocil-C indicates target engagement.

In-Cell NMR Spectroscopy (Ligand-Observed)
  • Cell Preparation: Grow bacterial cultures in a suitable medium. For improved signal, consider overexpressing the FMN riboswitch. Concentrate the cells to a high density in an appropriate buffer.

  • NMR Sample Preparation: Transfer the concentrated cell suspension to an NMR tube.

  • Compound Addition: Add Ribocil-C to the NMR tube.

  • NMR Data Acquisition: Acquire 1D ¹H NMR or Saturation Transfer Difference (STD) NMR spectra.

  • Data Analysis: In STD-NMR, irradiation of the target will result in saturation transfer to the bound ligand, leading to a decrease in the intensity of its NMR signals. The presence of STD signals for Ribocil-C confirms its binding to a cellular macromolecule.

Photoaffinity Labeling
  • Probe Synthesis: Synthesize a photo-reactive analog of Ribocil-C containing a photo-activatable group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).

  • Cell Treatment: Incubate bacterial cells with the photoaffinity probe.

  • UV Irradiation: Expose the cells to UV light of a specific wavelength to induce covalent crosslinking of the probe to its binding partners.

  • Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged crosslinked complexes using streptavidin beads.

  • Analysis: Elute the captured molecules and identify the crosslinked RNA (FMN riboswitch) by RT-qPCR or RNA sequencing.

Visualizing Pathways and Workflows

Ribocil_C_Signaling_Pathway Ribocil_C Ribocil-C FMN_Riboswitch FMN Riboswitch (ribB mRNA) Ribocil_C->FMN_Riboswitch Binds to RibB_Expression RibB Gene Expression FMN_Riboswitch->RibB_Expression Represses Riboflavin_Synthesis Riboflavin Synthesis RibB_Expression->Riboflavin_Synthesis Leads to RibB_Expression->Riboflavin_Synthesis Bacterial_Growth Bacterial Growth Riboflavin_Synthesis->Bacterial_Growth Essential for Riboflavin_Synthesis->Bacterial_Growth

Caption: Signaling pathway of Ribocil-C in bacteria.

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Sample Processing cluster_3 Analysis A Bacterial Culture B Treat with Ribocil-C A->B C Heat to Temperature Gradient B->C D Cell Lysis C->D E Separate Soluble/Insoluble Fractions D->E F Western Blot / Mass Spectrometry E->F G Generate Melting Curve F->G H Determine Tm Shift G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison_Logic cluster_Direct Direct Binding Evidence cluster_Indirect Indirect / Functional Evidence Ribocil_C Ribocil-C InCell_NMR In-Cell NMR Ribocil_C->InCell_NMR Atomic Resolution Photoaffinity Photoaffinity Labeling Ribocil_C->Photoaffinity Covalent Capture CETSA CETSA Ribocil_C->CETSA Thermal Stabilization Reporter_Assay Reporter Gene Assay Ribocil_C->Reporter_Assay Functional Readout

Caption: Logical relationship of target validation methods for Ribocil-C.

References

A Comparative Analysis of Ribocil-C and Roseoflavin Activity: Targeting the FMN Riboswitch

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Ribocil-C and roseoflavin, two antimicrobial compounds that target the flavin mononucleotide (FMN) riboswitch. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and efficacy of these potential antibacterial agents.

Executive Summary

Ribocil-C, a synthetic small molecule, and roseoflavin, a natural riboflavin analog, both exert their primary antibacterial effect by binding to the FMN riboswitch, a crucial regulatory element in bacterial riboflavin (vitamin B2) metabolism. By mimicking the natural ligand, FMN, these compounds trigger a conformational change in the riboswitch, leading to the downregulation of genes essential for riboflavin biosynthesis and transport. This ultimately starves the bacteria of essential flavin cofactors, inhibiting growth. While both compounds share a common target, they exhibit differences in their specific activity, mechanism of activation, and spectrum of efficacy. This guide presents a side-by-side comparison of their performance based on available experimental data.

Quantitative Data Comparison

The following tables summarize the key quantitative data for Ribocil-C and roseoflavin, providing a direct comparison of their binding affinities and antibacterial activities. It is important to note that the data are compiled from various studies and experimental conditions may differ.

CompoundTargetAssay TypeValueOrganism/System
Ribocil-C FMN RiboswitchReporter Gene Expression (EC50)0.3 µMEscherichia coli
FMN Riboswitch AptamerDissociation Constant (Kd)13 nMEscherichia coli (in vitro)
Roseoflavin FMN RiboswitchCompetitive Photoaffinity Labeling (IC50)7.0 µMBacillus subtilis (in vitro)
FMN (Natural Ligand) FMN RiboswitchCompetitive Photoaffinity Labeling (IC50)0.4 µMBacillus subtilis (in vitro)

Table 1: Comparative Binding Affinity and In Vitro Activity. This table highlights the direct interaction of Ribocil-C and roseoflavin with the FMN riboswitch.

CompoundOrganismStrainMIC (µg/mL)
Ribocil-C Escherichia coliΔtolC4
Roseoflavin Staphylococcus aureus1.25
Escherichia coliEngineered for uptake>50 (naturally resistant)

Table 2: Comparative Minimum Inhibitory Concentrations (MIC). This table presents the whole-cell antibacterial activity of the compounds. Note that wild-type E. coli is naturally resistant to roseoflavin due to a lack of uptake.

Signaling Pathway and Mechanism of Action

Both Ribocil-C and roseoflavin (upon conversion to roseoflavin mononucleotide, RoFMN) act as agonists of the FMN riboswitch. Their binding to the aptamer domain of the riboswitch stabilizes a secondary structure in the downstream expression platform that leads to transcriptional termination of the riboflavin biosynthesis operon (e.g., ribB in E. coli) or sequestration of the ribosome binding site to inhibit translation of riboflavin transporter proteins (e.g., ypaA/ribU).

FMN_Riboswitch_Signaling cluster_no_ligand Low FMN/No Inhibitor cluster_ligand High FMN or Presence of Inhibitor Transcription_ON Transcription of ribB/ypaA genes Translation_ON Translation of Riboflavin Biosynthesis/Transport Proteins Transcription_ON->Translation_ON Riboswitch_ON FMN Riboswitch (Anti-terminator/ Anti-sequestrator Conformation) Riboswitch_ON->Transcription_ON Ligand FMN or Ribocil-C or RoFMN Riboswitch_OFF FMN Riboswitch (Terminator/ Sequestrator Conformation) Ligand->Riboswitch_OFF binds Transcription_OFF Transcription Termination/ Translation Inhibition Riboswitch_OFF->Transcription_OFF No_Protein No Riboflavin Biosynthesis/Transport Transcription_OFF->No_Protein

Figure 1. FMN riboswitch signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve Ribocil-C and roseoflavin in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow Start Start Prepare_Stock Prepare Compound Stock Solutions Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Plate with Bacteria Serial_Dilution->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2. Broth microdilution workflow.

In-line Probing Assay

Objective: To monitor the ligand-induced conformational changes in the FMN riboswitch RNA.

Protocol:

  • RNA Preparation: Synthesize and purify the FMN riboswitch RNA transcript in vitro using T7 RNA polymerase.

  • 5'-End Labeling: Dephosphorylate the 5' end of the RNA and then label it with [γ-³²P]ATP using T4 polynucleotide kinase.

  • RNA-Ligand Incubation: Incubate the radiolabeled RNA with varying concentrations of Ribocil-C or roseoflavin in a buffer containing MgCl₂ at a defined temperature.

  • Spontaneous Cleavage: Allow for spontaneous cleavage of the RNA backbone under the specified buffer and temperature conditions for a set period.

  • Gel Electrophoresis: Separate the RNA cleavage products on a denaturing polyacrylamide gel.

  • Data Analysis: Visualize the cleavage patterns using autoradiography. Regions of the RNA that are structured will show less cleavage, while flexible regions will be more susceptible to cleavage. Ligand binding will induce changes in this cleavage pattern, revealing the sites of interaction and conformational change.

Fluorescence Quenching Assay

Objective: To determine the binding affinity (Kd) of a ligand to the FMN riboswitch by measuring the quenching of the intrinsic fluorescence of FMN or a fluorescent analog upon binding.

Protocol:

  • RNA Preparation: Prepare purified FMN riboswitch RNA as described for the in-line probing assay.

  • Fluorescence Measurements: In a fluorometer, titrate a fixed concentration of FMN (or a fluorescent analog) with increasing concentrations of the FMN riboswitch RNA.

  • Data Acquisition: Measure the fluorescence intensity at each titration point after allowing the system to reach equilibrium.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the RNA concentration. Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd). For competitive binding assays, a fluorescent probe is displaced by the non-fluorescent competitor (Ribocil-C or roseoflavin), and the IC50 is determined.

Conclusion

Both Ribocil-C and roseoflavin are promising antibacterial compounds that effectively target the FMN riboswitch. Ribocil-C, a synthetic molecule, demonstrates potent activity and has been optimized for improved efficacy. Roseoflavin, a natural product, also shows significant antibacterial effects but requires intracellular conversion to its active form, RoFMN, and its uptake can be a limiting factor in some bacteria. The data presented in this guide provide a foundation for further research and development of FMN riboswitch inhibitors as a novel class of antibiotics. The detailed experimental protocols and pathway diagrams serve as valuable resources for the scientific community engaged in this area of research.

Unveiling a New Frontier in Antibacterial Warfare: A Comparative Guide to Ribocil-C and its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of novel antibiotic candidates with unique mechanisms of action is a critical development in the fight against antimicrobial resistance. Ribocil-C, a synthetic small molecule, and its potent derivative, Ribocil C-PA, represent such a frontier. By targeting the flavin mononucleotide (FMN) riboswitch, these compounds disrupt riboflavin biosynthesis, a pathway essential for bacterial survival. This guide provides a comprehensive comparison of Ribocil-C's performance against other antibiotics, focusing on the crucial aspect of cross-resistance, supported by experimental data and detailed methodologies.

Mechanism of Action: A Novel Target

Ribocil-C and its analogs function by binding to the aptamer domain of the FMN riboswitch, a non-coding RNA element that regulates the expression of genes involved in riboflavin (vitamin B2) synthesis and transport.[1][2] This binding mimics the natural ligand, FMN, and stabilizes a conformation of the riboswitch that leads to the premature termination of transcription of the downstream rib genes. The resulting riboflavin starvation ultimately leads to bacterial cell death.[3] This mechanism is distinct from all major classes of currently approved antibiotics, which typically target protein synthesis, cell wall synthesis, DNA replication, or folic acid metabolism.

The unique target of Ribocil-C is a key factor in its cross-resistance profile. Resistance to Ribocil-C and Ribocil C-PA has been shown to arise from specific mutations within the FMN riboswitch aptamer or its expression platform.[3] This targeted resistance mechanism suggests a low probability of cross-resistance with antibiotics that have different cellular targets.

cluster_riboswitch FMN Riboswitch Regulation Ribocil-C Ribocil-C FMN_Riboswitch FMN Riboswitch (Aptamer Domain) Ribocil-C->FMN_Riboswitch Binds to Expression_Platform Expression Platform FMN_Riboswitch->Expression_Platform Induces Conformational Change Transcription_Termination Premature Transcription Termination Expression_Platform->Transcription_Termination Causes rib_Genes rib Genes (Riboflavin Synthesis) Riboflavin_Starvation Riboflavin Starvation rib_Genes->Riboflavin_Starvation Leads to Transcription_Termination->rib_Genes Prevents Transcription of Bacterial_Death Bacterial Cell Death Riboflavin_Starvation->Bacterial_Death cluster_workflow Experimental Workflow for Cross-Resistance Assessment Start Start Isolate_MDR Isolate Multidrug-Resistant Bacterial Strains Start->Isolate_MDR Characterize_Resistance Characterize Resistance Profile (e.g., to Carbapenems, Aminoglycosides) Isolate_MDR->Characterize_Resistance Prepare_Inoculum Prepare Standardized Bacterial Inoculum Characterize_Resistance->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of Ribocil-C Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (16-20 hours) Inoculate_Plates->Incubate Determine_MIC Determine MIC of Ribocil-C for each MDR strain Incubate->Determine_MIC Analyze_Data Analyze Data for Cross-Resistance Determine_MIC->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Efficacy of CDK4/6 Inhibitors: Ribociclib, Palbociclib, and Abemaciclib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and in vivo efficacy of three prominent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: Ribociclib, Palbociclib, and Abemaciclib. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways to offer a comprehensive overview of their performance.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] These inhibitors, in combination with endocrine therapy, have demonstrated significant improvements in progression-free survival.[3] The three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—while sharing a common mechanism of action, exhibit distinct pharmacological properties and clinical profiles.[1][4]

In Vitro Efficacy

The in vitro potency of CDK4/6 inhibitors is typically assessed by their ability to inhibit cell proliferation and induce cell cycle arrest in cancer cell lines.

Comparative Potency

Studies have shown that while all three inhibitors are effective, their potency can vary across different cell lines. In a comparative analysis of breast cancer cell lines, abemaciclib was found to be the most potent, followed by palbociclib and then ribociclib.[5] The average IC50 values in biomarker-positive breast cancer cell lines were 168 nmol/L for abemaciclib, 306 nmol/L for palbociclib, and 913 nmol/L for ribociclib.[5]

DrugAverage IC50 (nmol/L) in Biomarker-Positive Breast Cancer Cell Lines[5]
Abemaciclib168
Palbociclib306
Ribociclib913

All three drugs function by inhibiting the kinase activity of both CDK4 and CDK6.[4] However, Abemaciclib and Ribociclib show greater potency against CDK4 than CDK6, while Palbociclib has similar potency against both.[4][6] Notably, Abemaciclib is structurally distinct and exhibits greater selectivity for CDK4 compared to CDK6.[7]

In Vivo Efficacy

The anti-tumor activity of CDK4/6 inhibitors has been extensively validated in various preclinical in vivo models, primarily using human tumor xenografts in mice.

Tumor Growth Inhibition

All three inhibitors have demonstrated the ability to inhibit tumor growth in xenograft models of various cancers, including breast cancer, non-small cell lung cancer, melanoma, and glioblastoma.[7][8][9]

  • Abemaciclib: Dose-dependent anti-tumor activity has been observed, with higher doses leading to tumor regression in ER+ breast cancer xenograft models.[10] It has also shown efficacy in combination with other therapies, such as trastuzumab and tamoxifen, in HER2+ breast cancer models.[5]

  • Palbociclib: Has been shown to cause rapid regression of medulloblastoma subcutaneous tumors and significantly extend survival in mice with intracranial tumors.[8][11] In combination with chemotherapy, it has shown efficacy in non-small-cell lung cancer (NSCLC) patient-derived xenograft (PDX) models.[12]

  • Ribociclib: Has demonstrated tumor growth inhibition in in vivo xenograft models of ER positive breast cancer.[9]

DrugCancer ModelKey In Vivo Findings
Abemaciclib ER+ Breast Cancer XenograftsDose-dependent tumor regression.[10]
HER2+ Breast Cancer XenograftsSignificant tumor regression in combination with trastuzumab and tamoxifen.[5]
Palbociclib Medulloblastoma PDXRapid tumor regression and increased survival.[8][11]
NSCLC PDXEfficacious in combination with chemotherapy.[12]
Ribociclib ER+ Breast Cancer XenograftsInhibition of tumor growth.[9]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these inhibitors is the disruption of the Cyclin D-CDK4/6-Rb pathway, which ultimately leads to cell cycle arrest at the G1/S transition.

CDK4_6_Inhibitor_Signaling_Pathway CDK4/6 Inhibitor Signaling Pathway Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Cyclin D-CDK4/6 Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Retinoblastoma Protein (Rb) CDK46_CyclinD->Rb Phosphorylates CellCycleArrest Cell Cycle Arrest pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factors Rb->E2F Inhibits G1_S_Progression G1 to S Phase Progression E2F->G1_S_Progression Promotes Inhibitors Ribociclib / Palbociclib / Abemaciclib Inhibitors->CDK46_CyclinD

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the point of intervention by CDK4/6 inhibitors.

A typical workflow for evaluating the efficacy of these compounds involves both in vitro cell-based assays and in vivo animal models.

Experimental_Workflow General Experimental Workflow for CDK4/6 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, ZR-75-1) Drug_Treatment Treatment with CDK4/6 Inhibitor (Varying Concentrations) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., CTG, SRB) Drug_Treatment->Viability_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis (G1 Arrest) Drug_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression (pRb, Rb) Drug_Treatment->Western_Blot Xenograft_Model Establishment of Human Tumor Xenografts in Mice Viability_Assay->Xenograft_Model Inform Dose Selection Drug_Administration Oral Administration of CDK4/6 Inhibitor Xenograft_Model->Drug_Administration Tumor_Measurement Measurement of Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (e.g., pRb in Tumor Tissue) Drug_Administration->Pharmacodynamics

Caption: A generalized workflow for the preclinical evaluation of CDK4/6 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies.

In Vitro Assays
  • Cell Lines: A variety of human cancer cell lines are used, with a focus on those proficient in the retinoblastoma (RB) protein.[7] For breast cancer studies, ER+ cell lines such as MCF-7 and ZR-75-1 are commonly employed.[5][10]

  • Cell Viability/Proliferation Assays: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), cell viability is assessed using methods like the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP) or Sulforhodamine B (SRB) assay (measures total protein). IC50 values are then calculated.

  • Cell Cycle Analysis: Cells are treated with the inhibitor for a defined period (e.g., 24-48 hours), then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle, with an expected accumulation in the G1 phase.

  • Western Blotting: To confirm target engagement, cells are treated with the inhibitor, and protein lysates are collected. Western blotting is performed to detect the levels of total Rb and phosphorylated Rb (pRb) at specific serine residues (e.g., Ser780, Ser795). A decrease in the pRb/Rb ratio indicates effective inhibition of CDK4/6.[13]

In Vivo Models
  • Xenograft Models: Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[5] For ER+ breast cancer models, supplemental estrogen pellets may be implanted to support tumor growth.[5] Patient-derived xenograft (PDX) models are also used for a more clinically relevant assessment.[8]

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. The CDK4/6 inhibitors are typically administered orally once daily.[10]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. The primary endpoint is often tumor growth inhibition or regression.[10]

  • Pharmacodynamic Studies: At the end of the study, or at specific time points, tumors can be excised to analyze target engagement in vivo. This is often done by assessing the levels of pRb in the tumor tissue via immunohistochemistry or western blotting.[7]

Conclusion

Ribociclib, Palbociclib, and Abemaciclib are all effective inhibitors of CDK4/6 with proven in vitro and in vivo anti-tumor activity. While they share a core mechanism of action, differences in their chemical structure lead to variations in potency and selectivity. Abemaciclib has shown the highest potency in some in vitro studies.[5] All three have demonstrated robust efficacy in preclinical xenograft models, forming the basis for their successful clinical development and approval. The choice of inhibitor in a research or clinical setting may be guided by specific cancer subtypes, combination therapies, and the distinct toxicity profiles of each drug.

References

Evaluating the Selectivity of Ribocil-C for Bacterial vs. Eukaryotic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ribocil-C's selectivity for bacterial versus eukaryotic systems. Ribocil-C is a synthetic small molecule that targets bacterial riboflavin (vitamin B2) biosynthesis, a pathway essential for bacterial survival. Its unique mechanism of action, centered on the inhibition of a flavin mononucleotide (FMN) riboswitch, provides a strong foundation for its selective antibacterial activity. This guide will delve into the experimental data supporting this selectivity, compare Ribocil-C with alternative therapeutic strategies, and provide detailed experimental protocols for its evaluation.

Executive Summary

Ribocil-C demonstrates remarkable selectivity for bacterial systems due to its specific targeting of the FMN riboswitch, a regulatory RNA element that is absent in eukaryotes. This mechanism effectively shuts down riboflavin biosynthesis in bacteria, leading to growth inhibition. In contrast, eukaryotic cells lack this target, rendering them insensitive to the primary action of Ribocil-C. This guide presents available data on the antibacterial efficacy of Ribocil-C and its analogs, alongside a discussion on the minimal cytotoxicity observed in eukaryotic systems. We also compare this targeted approach to broader strategies for inhibiting protein synthesis and quality control in both prokaryotic and eukaryotic cells.

Data Presentation: Ribocil-C and Analogs - Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ribocil-C and its more potent analog, Ribocil-C-PA, against various bacterial strains. A lower MIC value indicates greater antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
Ribocil-CEscherichia coli (permeability-defective)1[1]
Ribocil-CMethicillin-resistant Staphylococcus aureus (MRSA)0.5[2]
Ribocil-C-PAEscherichia coli (wild-type)4[1]
Ribocil-C-PAKlebsiella pneumoniae (wild-type)4[1]
Ribocil-C-PAEnterobacter cloacae (wild-type)4[1]

Note: Data on the direct cytotoxicity of Ribocil-C in a wide range of eukaryotic cell lines (e.g., IC50 or CC50 values) is not extensively available in the public domain. However, studies on analogs and the target's absence in mammals suggest high selectivity.[3] One study noted that in a murine sepsis model, Ribocil-C was administered at doses up to 120 mg/kg without mortality or gross signs of toxicity.[4]

Comparison with Alternative Strategies

To understand the unique position of Ribocil-C, it is crucial to compare its mechanism with other compounds that interfere with translational processes.

Therapeutic StrategyTargetOrganismExample Compound(s)Selectivity Mechanism
FMN Riboswitch Inhibition FMN RiboswitchBacteriaRibocil-C , RoseoflavinTarget is absent in eukaryotes.
Eukaryotic Ribosome Rescue Inhibition Nonsense-Mediated mRNA Decay (NMD) Pathway (e.g., SMG1, UPF1)EukaryotesSMG1 inhibitors (e.g., CC-115), UPF1 inhibitorsTargeting components of the eukaryotic-specific mRNA surveillance machinery.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

FMN_Riboswitch_Pathway cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Ribocil-C Riboflavin_Biosynthesis_Genes ribB Gene (Riboflavin Synthesis) Ribosome Ribosome Riboflavin_Biosynthesis_Genes->Ribosome FMN_Riboswitch FMN Riboswitch (mRNA) FMN_Riboswitch->Riboflavin_Biosynthesis_Genes Translation ON No_Riboflavin No Riboflavin Synthesis FMN_Riboswitch->No_Riboflavin Translation OFF Ribocil_C Ribocil-C Ribocil_C->FMN_Riboswitch Binds & Inhibits

Caption: Bacterial FMN Riboswitch Inhibition by Ribocil-C.

Eukaryotic_Ribosome_Rescue cluster_eukaryote Eukaryotic Cell cluster_inhibitors Potential Inhibition Stalled_Ribosome Stalled Ribosome on mRNA UPF1 UPF1 Stalled_Ribosome->UPF1 SMG1 SMG1 UPF1->SMG1 Phosphorylation NMD_Complex NMD Complex Assembly SMG1->NMD_Complex mRNA_Degradation mRNA Degradation NMD_Complex->mRNA_Degradation SMG1_Inhibitor SMG1 Inhibitor SMG1_Inhibitor->SMG1 UPF1_Inhibitor UPF1 Inhibitor UPF1_Inhibitor->UPF1 Selectivity_Workflow Start Start: Compound of Interest MIC_Assay Bacterial Susceptibility Testing (Broth Microdilution MIC Assay) Start->MIC_Assay Cytotoxicity_Assay Eukaryotic Cytotoxicity Testing (MTT Assay on Mammalian Cells) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Compare MIC and IC50/CC50 values MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Selectivity_Index Calculate Selectivity Index (SI) SI = IC50 / MIC Data_Analysis->Selectivity_Index Conclusion Conclusion on Selectivity Selectivity_Index->Conclusion

References

Benchmarking Ribocil-C Against Standard-of-Care Antibiotics for MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Ribocil-C, a novel riboswitch inhibitor, with the standard-of-care antibiotics, Vancomycin and Linezolid, for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. The information presented is intended for an audience of researchers, scientists, and drug development professionals, with a focus on objective performance data and experimental methodologies.

Executive Summary

Ribocil-C represents a new class of antibacterial agents that target bacterial riboswitches, specifically the flavin mononucleotide (FMN) riboswitch, to disrupt essential metabolic pathways.[1][2] This mechanism is distinct from traditional antibiotics like Vancomycin, a glycopeptide that inhibits cell wall synthesis, and Linezolid, an oxazolidinone that halts protein synthesis.[3][4][5][6][7] While Vancomycin and Linezolid are established treatments for serious MRSA infections, Ribocil-C offers a novel approach that could be valuable in the face of growing antibiotic resistance.

This guide summarizes the available preclinical data, outlines the experimental protocols used for antibiotic evaluation, and provides a visual representation of the relevant biological pathways and experimental workflows. It is important to note that while extensive data exists for Vancomycin and Linezolid, peer-reviewed quantitative data on the efficacy of Ribocil-C specifically against a broad range of MRSA strains is still emerging. One study has shown that Ribocil-C can selectively bind to the two FMN riboswitches in S. aureus that regulate both the biosynthesis and uptake of riboflavin.[8] However, the in vivo efficacy of Ribocil-C against S. aureus may be influenced by the bacterium's ability to scavenge riboflavin from the host environment.[1]

Comparative Analysis of Antibacterial Agents

The following tables provide a side-by-side comparison of Ribocil-C, Vancomycin, and Linezolid based on their mechanism of action and reported in vitro activity against MRSA.

Table 1: Qualitative Comparison of Antibacterial Agents

FeatureRibocil-CVancomycinLinezolid
Antibiotic Class Riboswitch InhibitorGlycopeptideOxazolidinone
Mechanism of Action Inhibits the FMN riboswitch, leading to the downregulation of riboflavin biosynthesis and transport.[1][2]Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3][9]Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[4][5][6][7]
Molecular Target FMN Riboswitch (RNA)Peptidoglycan Precursors23S rRNA of the 50S Ribosomal Subunit
Spectrum of Activity Gram-positive bacteria (including S. aureus) and some Gram-negative bacteria.[1][8]Primarily active against Gram-positive bacteria, including MRSA and Enterococcus species.[3]Broad activity against Gram-positive bacteria, including MRSA and Vancomycin-resistant Enterococcus (VRE).[4][5]
Resistance Mechanism Mutations in the FMN riboswitch aptamer or expression platform.[1]Alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser.[3]Mutations in the 23S rRNA gene, preventing drug binding.

Table 2: Quantitative In Vitro Activity Against MRSA (MIC µg/mL)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Notes
Ribocil-C Data not availableData not availableData not availablePeer-reviewed MIC data against a panel of MRSA strains is not readily available.
Vancomycin 221 - 4Data compiled from multiple studies.[10] Susceptibility breakpoint for S. aureus is ≤2 µg/mL.
Linezolid 120.25 - 4Data compiled from multiple studies.[10] Susceptibility breakpoint for S. aureus is ≤4 µg/mL.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the benchmarking of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Streak MRSA isolates onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of the test antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using cation-adjusted MHB. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation:

    • Prepare a logarithmic-phase culture of the MRSA strain in a suitable broth medium (e.g., cation-adjusted MHB).

    • Adjust the bacterial suspension to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Prepare antibiotic solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Assay Procedure:

    • Add the antibiotic solutions to the bacterial suspensions. Include a growth control without any antibiotic.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic.

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction.

In Vivo Efficacy in a Murine Sepsis Model

This model is used to assess the therapeutic efficacy of an antibiotic in a systemic infection.

  • Animal Model:

    • Use a suitable strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

    • Acclimatize the animals for at least 3-5 days before the experiment.

  • Infection:

    • Prepare a mid-logarithmic phase culture of the MRSA strain.

    • Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial suspension. The inoculum size should be predetermined in pilot studies to achieve a consistent infection model.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the test antibiotic (Ribocil-C) and control antibiotics (Vancomycin, Linezolid) via a relevant route (e.g., intravenous, subcutaneous, or oral). A vehicle control group (e.g., saline) should also be included.

    • The dosing regimen (dose and frequency) should be based on pharmacokinetic and pharmacodynamic studies.

  • Endpoint Evaluation:

    • Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality.

    • Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), euthanize a subset of animals from each group. Harvest organs (e.g., spleen, liver, kidneys) and blood, homogenize the tissues, and perform quantitative cultures to determine the bacterial load (CFU/gram of tissue or mL of blood).

  • Statistical Analysis:

    • Compare survival curves between treatment groups using the log-rank test.

    • Compare bacterial burdens between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations: Pathways and Workflows

Mechanism of Action: Signaling Pathways

Antibiotic_Mechanisms cluster_RibocilC Ribocil-C Mechanism cluster_Vancomycin Vancomycin Mechanism cluster_Linezolid Linezolid Mechanism Ribocil-C Ribocil-C FMN_Riboswitch FMN Riboswitch (ribB gene mRNA) Ribocil-C->FMN_Riboswitch Binds & Inhibits Riboflavin_Biosynthesis Riboflavin (Vitamin B2) Biosynthesis & Transport FMN_Riboswitch->Riboflavin_Biosynthesis Represses Bacterial_Growth_Inhibition_R Bacterial Growth Inhibition Riboflavin_Biosynthesis->Bacterial_Growth_Inhibition_R Leads to Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Blocks Incorporation Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Linezolid Linezolid 50S_Ribosome 50S Ribosomal Subunit (23S rRNA) Linezolid->50S_Ribosome Binds to Initiation_Complex 70S Initiation Complex Formation 50S_Ribosome->Initiation_Complex Prevents Bacterial_Growth_Inhibition_L Bacterial Growth Inhibition Initiation_Complex->Bacterial_Growth_Inhibition_L Halts Protein Synthesis

Caption: Mechanisms of action for Ribocil-C, Vancomycin, and Linezolid.

Experimental Workflow: In Vitro and In Vivo Benchmarking

Antibiotic_Benchmarking_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Start Select MRSA Strains MIC MIC Determination (Broth Microdilution) Start->MIC TimeKill Time-Kill Assay MIC->TimeKill Determine MIC for subsequent assays AnimalModel Murine Sepsis Model (Induce Infection) TimeKill->AnimalModel Inform In Vivo Dose Selection Treatment Administer Antibiotics (Ribocil-C, Vancomycin, Linezolid) AnimalModel->Treatment Endpoints Evaluate Endpoints Treatment->Endpoints Survival Survival Analysis Endpoints->Survival BacterialBurden Bacterial Burden in Organs Endpoints->BacterialBurden DataAnalysis Compare MICs, Bactericidal Activity, Survival Rates, and Bacterial Load Survival->DataAnalysis BacterialBurden->DataAnalysis

References

Safety Operating Guide

Proper Disposal of Ribocil-C Racemate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Ribocil-C Racemate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety standards and chemical handling regulations.

I. This compound Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for safe handling and determining the appropriate disposal route.

Hazard Category GHS Classification Precautionary Statement Codes
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from Safety Data Sheets.[1]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective chemical-resistant gloves.[1]

  • Body Protection: Wear impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: In case of inadequate ventilation or handling of fine powders, use a suitable respirator.[1]

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired solid this compound and any grossly contaminated items (e.g., weighing boats, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Aqueous solutions should not be disposed of down the drain due to the high aquatic toxicity of this compound.

  • Sharps Waste:

    • Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated satellite accumulation area.[2]

  • This area should be in a well-ventilated location, such as a fume hood, to prevent the accumulation of any potential vapors.[2]

  • Ensure waste containers are kept securely closed when not in use.

  • Store in a secondary containment bin to prevent the spread of material in case of a leak.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.[3][4]

  • Do not attempt to dispose of this compound waste through regular trash or down the sanitary sewer system.[5]

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect all contaminated materials and the absorbent into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.[1]

  • Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow Start Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated consumables) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (e.g., needles, pipette tips) Waste_Type->Sharps_Waste Sharps Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store EHS_Pickup Arrange for EHS Waste Pickup Store->EHS_Pickup End Disposal Complete EHS_Pickup->End

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ribocil-C Racemate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of Ribocil-C Racemate. This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and maintain compound integrity.

This compound is a selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, a critical component in the regulation of riboflavin biosynthesis and transport.[1] Its targeted mechanism of action makes it a valuable tool in antibacterial research. However, as with any potent research compound, adherence to strict safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the closely related compound, Ribocil, provides critical safety information. Ribocil is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Neoprene GlovesWear two pairs of powder-free gloves, with the outer glove covering the cuff of the lab coat. Change gloves frequently, especially if contaminated.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.
Body Protection Disposable Lab CoatA disposable, solid-front, back-closing lab coat is required. Cuffs should be snug around the wrists. Do not wear outside of the designated handling area.
Respiratory Protection N95 Respirator or HigherFor handling the powder form, a properly fitted N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.

Operational Plan: From Receipt to Disposal

A structured operational plan is essential for safely handling this compound. The following step-by-step guidance covers the entire lifecycle of the compound within the laboratory.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.

  • Designated Storage: Store this compound in a clearly labeled, sealed container in a designated, secure location.

  • Storage Conditions: For long-term storage (months to years), keep the compound at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).

Handling and Weighing (Solid Compound)

All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood.

  • Prepare the Work Area: Ensure the fume hood is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Use a dedicated set of spatulas and weighing papers. Tare the balance with the weighing paper. Carefully transfer the desired amount of powder. Avoid creating dust.

  • Clean-Up: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the weighing paper and wipe in a designated hazardous waste bag within the fume hood.

Solution Preparation
  • Solvent Selection: this compound is soluble in DMSO.[2]

  • Dissolving the Compound: In the fume hood, add the desired volume of solvent to the vial containing the weighed powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Used gloves, lab coats, bench paper, weighing papers, and any other contaminated disposable items should be collected in a dedicated, sealed hazardous waste bag within the fume hood.

  • Liquid Waste: Unused or waste solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.

  • Sharps Waste: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS program. Follow all local, state, and federal regulations.

Quantitative Data Summary

ParameterValueSource
Storage (Solid) -20°C (long-term), 0-4°C (short-term)[2]
Storage (Stock Solution) -80°C (up to 2 years), -20°C (up to 1 year)
Solubility in DMSO Soluble[2]

Mechanism of Action: FMN Riboswitch Inhibition

Ribocil-C acts by binding to the FMN riboswitch, an RNA element in the 5' untranslated region of bacterial mRNAs that code for proteins involved in riboflavin synthesis and transport. This binding event stabilizes a terminator hairpin structure, leading to premature transcription termination and preventing the translation of the downstream genes. The ultimate effect is the depletion of intracellular riboflavin, which is essential for bacterial growth.[1]

FMN_Riboswitch_Inhibition cluster_ribocil Ribocil-C Action cluster_regulation Gene Expression Regulation cluster_outcome Bacterial Outcome Ribocil-C Ribocil-C FMN_Riboswitch FMN Riboswitch (RNA) Ribocil-C->FMN_Riboswitch Binds to Terminator_Formation Terminator Hairpin Formation FMN_Riboswitch->Terminator_Formation Transcription_Termination Premature Transcription Termination Terminator_Formation->Transcription_Termination rib_Genes Riboflavin Biosynthesis & Transport Genes (ribB, etc.) Transcription_Termination->rib_Genes Blocks Expression No_Protein No Protein Synthesis rib_Genes->No_Protein Riboflavin_Depletion Riboflavin Depletion No_Protein->Riboflavin_Depletion Growth_Inhibition Bacterial Growth Inhibition Riboflavin_Depletion->Growth_Inhibition

Caption: Inhibition of bacterial growth by Ribocil-C via the FMN riboswitch.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.